2-Vinyl-5,6,7,8-tetrahydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-ethenyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C11H13N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h2,7-8H,1,3-6H2 |
InChI Key |
JKXWQODMLGYNLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Vinyl-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and characterization methods for 2-Vinyl-5,6,7,8-tetrahydroquinoline. This compound is a derivative of the tetrahydroquinoline scaffold, a structural motif present in numerous biologically active molecules and natural products. The introduction of a vinyl group at the 2-position offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science.
Proposed Synthesis Pathway
A two-step synthetic pathway is proposed for the synthesis of this compound. The first step involves the catalytic hydrogenation of commercially available 2-methylquinoline to yield the precursor, 2-methyl-5,6,7,8-tetrahydroquinoline. The second step is the vinylation of this precursor through a condensation reaction with formaldehyde, adapted from methodologies used for analogous 2-methyl-azaheterocycles.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis.
Step 1: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline
This procedure is based on established methods for the catalytic hydrogenation of quinoline derivatives.[1]
Materials:
-
2-Methylquinoline
-
5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst
-
Ethanol (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr autoclave)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reactor, a solution of 2-methylquinoline (1 eq.) in ethanol is prepared.
-
The 5% Ru/Al₂O₃ catalyst (5-10 mol%) is carefully added to the solution.
-
The reactor is sealed and purged several times with nitrogen gas, followed by hydrogen gas.
-
The reactor is pressurized with hydrogen gas to approximately 30-50 bar.
-
The reaction mixture is stirred and heated to a temperature between 100-150°C.
-
The reaction is monitored for hydrogen uptake. Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield crude 2-methyl-5,6,7,8-tetrahydroquinoline.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is adapted from a patented method for the vinylation of 2-methylquinoline derivatives.
Materials:
-
2-Methyl-5,6,7,8-tetrahydroquinoline
-
Formaldehyde (37% aqueous solution)
-
Diethylamine hydrochloride
-
Triethylamine
-
Ethanol (95%)
Procedure:
-
A mixture of 2-methyl-5,6,7,8-tetrahydroquinoline (1 eq.), 37% formaldehyde solution (1.3 eq.), triethylamine (a catalytic amount), and 95% ethanol is prepared in a round-bottom flask.
-
The mixture is stirred and heated to approximately 60°C until all solids dissolve.
-
A separate solution of diethylamine hydrochloride (1.3 eq.) in a 1:1 mixture of ethanol and water is prepared.
-
The diethylamine hydrochloride solution is added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Characterization of Intermediates and Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Characterization Data for 2-Methyl-5,6,7,8-tetrahydroquinoline
| Property | Data |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, predicted) | δ 7.0-7.2 (d, 1H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 2.7-2.9 (t, 2H, -CH₂-), 2.4 (s, 3H, -CH₃), 1.8-2.0 (m, 2H, -CH₂-), 1.7-1.8 (m, 2H, -CH₂-) ppm |
| ¹³C NMR (CDCl₃, predicted) | δ 155-157, 145-147, 135-137, 125-127, 120-122, 30-32, 28-30, 22-24, 21-23 ppm |
| Mass Spectrum (EI) | m/z (%): 147 (M⁺), 146, 132, 118 |
| IR Spectrum (neat) | ν (cm⁻¹): 3050-2800 (C-H), 1600-1580 (C=N), 1500-1450 (C=C) |
Predicted Characterization Data for this compound
| Property | Predicted Data |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, predicted) | δ 7.1-7.3 (d, 1H, Ar-H), 6.9-7.1 (d, 1H, Ar-H), 6.6-6.8 (dd, 1H, -CH=CH₂), 6.1-6.3 (d, 1H, =CH₂), 5.4-5.6 (d, 1H, =CH₂), 2.8-3.0 (t, 2H, -CH₂-), 1.8-2.0 (m, 4H, -CH₂-CH₂-) ppm |
| ¹³C NMR (CDCl₃, predicted) | δ 156-158, 145-147, 136-138, 135-137, 125-127, 120-122, 115-117, 30-32, 28-30, 22-24 ppm |
| Mass Spectrum (EI) | m/z (%): 159 (M⁺), 158, 144, 130 |
| IR Spectrum (neat) | ν (cm⁻¹): 3080-3000 (=C-H), 3000-2800 (C-H), 1640-1620 (C=C vinyl), 1600-1580 (C=N), 1500-1450 (C=C) |
Experimental Workflow and Logic
The overall process from starting materials to the final characterized product follows a logical workflow.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide outlines a robust and feasible approach for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established chemical transformations. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the exploration of this versatile scaffold for various applications.
References
Spectroscopic data for 2-Vinyl-5,6,7,8-tetrahydroquinoline (¹H NMR, ¹³C NMR).
For Immediate Release
This technical document provides a comprehensive overview of the spectroscopic data for 2-Vinyl-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This guide includes detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, experimental protocols for obtaining this data, and a conceptual workflow for NMR spectroscopy.
¹H and ¹³C NMR Spectroscopic Data
Spectroscopic Data of 2-Vinylquinoline
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2-vinylquinoline, as reported in the literature. This data is crucial for confirming the synthesis of the vinylquinoline intermediate before its subsequent reduction.
Table 1: ¹H NMR Data for 2-Vinylquinoline
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8' | 8.07 | d | 8.5 |
| H-5' | 8.01 | dd | 8.5, 2.8 |
| H-7' | 7.70 | d | 8.2 |
| H-4' | 7.65 | d | 7.7 |
| H-6' | 7.52 | dd | 8.5, 2.4 |
| H-3' | 7.44 | d | 7.5 |
| H-1 | 7.03 | dd | 17.7, 10.9 |
| H-2a | 6.25 | d | 17.7 |
| H-2b | 5.63 | d | 10.9 |
| Data sourced from Kumar et al., RSC Advances, 2018.[1] |
Table 2: ¹³C NMR Data for 2-Vinylquinoline
| Carbon | Chemical Shift (δ, ppm) |
| C-2' | 155.9 |
| C-8a' | 147.9 |
| C-1 | 137.9 |
| C-4' | 136.24 |
| C-7' | 129.6 |
| C-4a' | 129.3 |
| C-5' | 127.4 |
| C-6' | 126.2 |
| C-3' | 120.7 |
| C-8' | 119.8 |
| C-2 | 118.3 |
| Data sourced from Kumar et al., RSC Advances, 2018.[1] |
Experimental Protocols
The following sections detail the general experimental procedures for the synthesis of the precursor 2-vinylquinoline and a general method for NMR analysis. A subsequent reduction step would be necessary to obtain this compound.
Synthesis of 2-Vinylquinoline
A common method for the synthesis of 2-vinylquinolines involves a Mannich-type reaction followed by deamination. A mixture of the corresponding 2-methylquinoline, formaldehyde solution, a secondary amine (e.g., diethylamine), and a catalytic amount of an organic base (e.g., triethylamine) in a suitable solvent (e.g., 1,4-dioxane) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is purified by column chromatography.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.
Sample Preparation: The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard.
Data Acquisition:
-
¹H NMR: Chemical shifts are reported in parts per million (ppm) downfield from TMS. Standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.03 ppm).
Conceptual Workflow for NMR Spectroscopy
The following diagram illustrates the general workflow involved in obtaining and interpreting NMR data for chemical structure elucidation.
Synthesis of this compound
The conversion of 2-vinylquinoline to this compound would require a selective reduction of the pyridine ring while preserving the vinyl group. This can be challenging as many common hydrogenation catalysts will also reduce the carbon-carbon double bond of the vinyl group.
Potential synthetic strategies could involve:
-
Catalytic Hydrogenation with a Selective Catalyst: The use of specific catalysts, such as certain rhodium or ruthenium complexes, under controlled conditions (temperature, pressure) might allow for the selective hydrogenation of the heterocyclic ring.
-
Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst and can sometimes offer better selectivity compared to catalytic hydrogenation with H₂ gas.
-
Ionic Hydrogenation: This approach involves the use of a proton source and a hydride donor (e.g., a silane) and can be selective for the reduction of electron-deficient rings like pyridine.
The successful synthesis would require careful optimization of the reaction conditions to achieve the desired chemoselectivity. Following the synthesis, the resulting this compound would be purified and its structure confirmed by NMR spectroscopy. The expected ¹H NMR spectrum would show the disappearance of the aromatic proton signals from the pyridine ring and the appearance of new aliphatic signals corresponding to the protons on the newly saturated tetrahydroquinoline ring. The signals for the vinyl group protons would be expected to remain, albeit with potential minor shifts in their chemical environment. Similarly, the ¹³C NMR spectrum would show the conversion of aromatic carbon signals to aliphatic carbon signals.
References
Physical and chemical properties of 2-Vinyl-5,6,7,8-tetrahydroquinoline.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a reactive vinyl group appended to the privileged tetrahydroquinoline scaffold, suggests potential applications as a versatile synthetic intermediate for the development of novel therapeutic agents and functional polymers. The tetrahydroquinoline core is a common motif in numerous biologically active natural products and pharmaceuticals, exhibiting a wide range of activities.[1][2] The addition of a vinyl group provides a handle for further chemical modifications, such as polymerization, click chemistry, and various addition reactions, making it a valuable building block for creating diverse chemical libraries.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physical and chemical properties of this compound. These values are estimations based on the known properties of 5,6,7,8-tetrahydroquinoline and the expected influence of the vinyl substituent.[3][4][5][6]
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~240-250 °C |
| Density | ~1.05 g/cm³ |
| Solubility | Soluble in most organic solvents (e.g., ethanol, chloroform, ethyl acetate). Slightly soluble in water. |
| pKa (of the conjugate acid) | ~5.0-6.0 |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-rich aromatic system, the basic nitrogen atom, and the reactive vinyl group.
-
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles such as alkyl halides and acyl chlorides.
-
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The position of substitution will be directed by the existing substituents.
-
Reactions of the Vinyl Group: The vinyl group is expected to undergo typical alkene reactions, including:
-
Hydrogenation: Catalytic hydrogenation will reduce the vinyl group to an ethyl group. It is important to note that under harsh conditions, the aromatic ring can also be reduced.
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) following Markovnikov's rule.
-
Polymerization: The vinyl group can participate in free-radical or transition-metal-catalyzed polymerization.
-
Cross-coupling reactions: The vinyl group can potentially participate in Heck or Suzuki couplings.
-
Proposed Synthetic Route and Experimental Protocol
A plausible and efficient method for the synthesis of this compound is the Wittig reaction, starting from the readily available 5,6,7,8-tetrahydroquinoline-2-carbaldehyde.[4][7][8][9][10]
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound via the Wittig reaction.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde
This intermediate is not commercially available and would need to be synthesized, for instance, via a Vilsmeier-Haack formylation of 5,6,7,8-tetrahydroquinoline.
Step 2: Preparation of the Wittig Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates the successful preparation of the Wittig reagent.
Step 3: Wittig Olefination
-
Cool the solution of the Wittig reagent back to 0 °C.
-
Dissolve 5,6,7,8-tetrahydroquinoline-2-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the Wittig reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound.
Predicted Spectroscopic Data
The following are predicted spectroscopic data for this compound, based on the known spectra of 5,6,7,8-tetrahydroquinoline and related vinyl compounds.[2][11][12][13][14]
| Spectroscopic Data | Predicted Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-8.2 (d, 1H, H-8), 7.2-7.4 (d, 1H, H-4), 6.9-7.1 (dd, 1H, H-3), 6.5-6.7 (dd, 1H, -CH=CH₂), 5.8-6.0 (d, 1H, -CH=CH₂ trans), 5.3-5.5 (d, 1H, -CH=CH₂ cis), 2.8-3.0 (t, 2H, H-5), 2.6-2.8 (t, 2H, H-8), 1.8-2.0 (m, 4H, H-6, H-7) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155-157 (C-2), 145-147 (C-8a), 136-138 (-CH=CH₂), 135-137 (C-4), 128-130 (C-4a), 121-123 (C-3), 115-117 (-CH=CH₂), 32-34 (C-5), 28-30 (C-8), 22-24 (C-6), 21-23 (C-7) ppm. |
| FT-IR (neat) | ν 3080-3010 (C-H str, aromatic and vinyl), 2950-2850 (C-H str, aliphatic), 1630-1610 (C=C str, vinyl), 1590-1570 (C=C str, aromatic), 1480-1450 (C-H bend, aliphatic), 990, 910 (C-H bend, vinyl out-of-plane) cm⁻¹. |
| Mass Spectrometry (EI) | m/z (%): 159 (M⁺, 100), 158 (M⁺-H, 80), 144 (M⁺-CH₃, 40), 130 (M⁺-C₂H₅, 60). |
Potential Applications in Drug Discovery
The this compound scaffold holds promise for the development of novel therapeutic agents. The tetrahydroquinoline moiety is a known pharmacophore, and the vinyl group allows for the introduction of diverse functionalities that can modulate the biological activity and pharmacokinetic properties of the molecule.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical signaling pathway modulation by a this compound derivative.
Derivatives of this core could be synthesized and screened for activity against a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. The ability to easily modify the vinyl group could be leveraged to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Conclusion
While experimental data on this compound is currently lacking, this technical guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications. The combination of a privileged heterocyclic scaffold with a reactive vinyl functional group makes this compound a promising, yet underexplored, building block for the synthesis of novel molecules with potential utility in drug discovery and materials science. Further experimental investigation is warranted to validate the predictions made in this guide and to fully explore the potential of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5,6,7,8-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]
- 6. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]
- 12. 5,6,7,8-Tetrahydroquinoline (10500-57-9) IR Spectrum [chemicalbook.com]
- 13. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 14. 2-Vinylpyridine(100-69-6) IR Spectrum [chemicalbook.com]
A Technical Guide to One-Pot Synthesis of Substituted 5,6,7,8-Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core one-pot synthesis methods for creating substituted 5,6,7,8-tetrahydroquinolines, a crucial scaffold in medicinal chemistry. We provide a detailed overview of the most prevalent and efficient synthetic strategies, complete with experimental protocols, comparative data, and mechanistic visualizations to aid in the design and execution of novel synthetic pathways.
Introduction
The 5,6,7,8-tetrahydroquinoline core is a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products. Its structural rigidity and synthetic tractability make it a cornerstone for the development of new therapeutic agents. One-pot synthesis methodologies offer significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step approaches. This guide focuses on the most prominent one-pot strategies for the construction of this valuable heterocyclic system.
Key One-Pot Synthetic Strategies
The synthesis of substituted 5,6,7,8-tetrahydroquinolines in a single pot can be broadly categorized into three main approaches:
-
Hantzsch-Type Reaction / Friedländer Annulation: A versatile and widely used multicomponent reaction.
-
Povarov (Aza-Diels-Alder) Reaction: A powerful cycloaddition strategy for the construction of the tetrahydroquinoline ring.
-
Modified Bohlmann-Rahtz Pyridine Synthesis: An adaptable method for the synthesis of highly substituted pyridine rings, which can be applied to tetrahydroquinolines.
Hantzsch-Type Reaction / Friedländer Annulation
This is arguably one of the most common and robust one-pot methods for the synthesis of 5,6,7,8-tetrahydroquinolines. It is a four-component reaction that typically involves a cyclic 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), an aldehyde, an active methylene compound (like ethyl acetoacetate or malononitrile), and a nitrogen source, most commonly ammonium acetate.
General Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
This protocol is adapted from a typical Hantzsch-type synthesis.[1]
Materials:
-
Dimedone (2 mmol, 0.280 g)
-
Benzaldehyde (2 mmol, 0.212 g, 0.204 mL)
-
Ethyl acetoacetate (2 mmol, 0.260 g, 0.253 mL)
-
Ammonium acetate (2 mmol, 0.154 g)
-
L-glutamine (catalytic amount, 0.05 g)
-
Ethanol (50 mL)
Procedure:
-
To a 100 mL round-bottom flask, add dimedone (0.280 g), benzaldehyde (0.204 mL), ethyl acetoacetate (0.253 mL), and ammonium acetate (0.154 g).
-
Add 50 mL of ethanol to the flask, followed by a catalytic amount of L-glutamine (0.05 g).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, filter the solid product and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the title compound.
Quantitative Data for Hantzsch-Type Syntheses
| Entry | Cyclic 1,3-Dicarbonyl | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Dimedone | Benzaldehyde | Ethyl acetoacetate | L-glutamine | Ethanol | 12 | RT | High | [1] |
| 2 | 1,3-Cyclohexanedione | 4-Methoxybenzaldehyde | Malononitrile | Triethylamine | Ethanol | 3 | Reflux | 67 | [2] |
| 3 | 1,3-Cyclohexanedione | Benzaldehyde | Malononitrile | Ammonium acetate | Ethanol | 0.25-1.5 | 70 | 85-95 | [3] |
Povarov (Aza-Diels-Alder) Reaction
The Povarov reaction is a three-component reaction involving an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline. This reaction can proceed through a stepwise or concerted mechanism and is often catalyzed by Lewis or Brønsted acids.
General Reaction Scheme & Mechanism:
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of N-propargyl-6-methoxy-4-(2'-oxopyrrolidin-1'-yl)-1,2,3,4-tetrahydroquinoline
This protocol is adapted from a study on the mechanism of the Lewis acid-catalyzed Povarov reaction.[4][5]
Materials:
-
N-propargyl-4-methoxylaniline (1 mmol)
-
Formaldehyde (1.1 mmol)
-
N-vinyl-2-pyrrolidinone (1.1 mmol)
-
Indium(III) chloride (InCl₃) (20 mol%)
-
Acetonitrile (MeCN), HPLC grade (5 mL)
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve N-propargyl-4-methoxylaniline (1 mmol) and formaldehyde (1.1 mmol) in 5 mL of acetonitrile.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the Lewis acid catalyst, InCl₃ (20 mol%), to the reaction mixture.
-
After 20 minutes, add a solution of N-vinyl-2-pyrrolidinone (1.1 mmol) in acetonitrile to the reaction mixture.
-
Stir the resulting mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate mixture of petroleum ether and ethyl acetate as the eluent.
Quantitative Data for Povarov Reactions
| Entry | Aniline | Aldehyde | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-propargyl-4-methoxyaniline | Formaldehyde | N-vinyl-2-pyrrolidinone | InCl₃ (20) | MeCN | RT | High | [4][5] |
| 2 | Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ (100) | Diethyl ether | 30 | 70-85 | [6] |
| 3 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | InCl₃ (10) | Ethanol | Reflux | 85-95 | [7] |
| 4 | Indoline | N-vinyl-2-pyrrolidinone | - | CeCl₃·7H₂O/NaI | Dichloromethane | 0 | 80-95 | [8] |
Modified Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis traditionally involves the reaction of an enamine with an ethynylketone to form a pyridine. A one-pot modification of this reaction can be employed to synthesize 5,6,7,8-tetrahydroquinolines by using a cyclic enamine or by generating it in situ.
General Reaction Scheme:
Experimental Protocol: One-Pot Microwave-Assisted Synthesis of Tetrasubstituted Pyridines (Adaptable for Tetrahydroquinolines)
This protocol is based on a microwave-assisted, one-pot Bohlmann-Rahtz procedure. For tetrahydroquinoline synthesis, a suitable cyclic enamine would be used as the starting material.
Materials:
-
Ethyl β-aminocrotonate (or a cyclic enamine)
-
Ethynyl ketone
-
Brønsted or Lewis acid catalyst (e.g., acetic acid or ytterbium triflate)
-
Solvent (e.g., toluene)
Procedure:
-
In a microwave process vial, combine the enamine, ethynyl ketone, and catalyst in the chosen solvent.
-
Seal the vial and place it in a self-tunable microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 170 °C) for a specified time (typically in the range of minutes).
-
After cooling, open the vial and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: Specific quantitative data for the one-pot Bohlmann-Rahtz synthesis leading directly to a wide range of substituted 5,6,7,8-tetrahydroquinolines is less commonly reported in the literature compared to the Hantzsch and Povarov reactions.
Conclusion
One-pot synthesis methodologies provide powerful and efficient routes to substituted 5,6,7,8-tetrahydroquinolines. The Hantzsch-type/Friedländer annulation and the Povarov reaction stand out as particularly versatile and well-documented methods, offering access to a wide range of derivatives from readily available starting materials. The choice of synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. This guide provides a foundational understanding of these key methods, enabling researchers to select and adapt protocols for the synthesis of novel tetrahydroquinoline derivatives for applications in drug discovery and development.
References
- 1. Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. sci-rad.com [sci-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Quantum Chemical Calculations for Substituted Tetrahydroisoquinolines: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of substituted tetrahydroisoquinolines (THIQs), a crucial scaffold in medicinal chemistry. The following sections detail the computational methodologies, present key quantitative data derived from these calculations, and illustrate the logical workflows involved in the computational design and analysis of novel THIQ-based therapeutic agents.
Introduction to Tetrahydroisoquinolines and the Role of Quantum Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prevalent structural motif found in a vast array of natural products and synthetic molecules with significant biological activities.[1][2] THIQ derivatives have demonstrated a broad spectrum of pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects.[1] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are dictated by the nature and position of their substituents.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools in drug discovery for elucidating the electronic structure, reactivity, and intermolecular interactions of complex molecules like substituted THIQs.[3][4] These computational methods allow for the prediction of various molecular properties that are critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.[4][5]
Core Computational Methodologies: Experimental Protocols
The successful application of quantum chemical calculations to substituted THIQs relies on a well-defined computational protocol. The following outlines a typical methodology based on DFT, which has been widely used for these systems.[6][7]
2.1. Geometry Optimization
The first and most crucial step is the optimization of the molecular geometry to find the lowest energy conformation.
-
Software: Gaussian, ORCA, and VASP are commonly used software packages for DFT calculations.[3]
-
Method: Density Functional Theory (DFT) is the most prevalent method due to its balance of accuracy and computational cost.[3][4]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules.[7][8] The M06-2X functional is also utilized, particularly for systems where non-covalent interactions are important.
-
Basis Set: Pople-style basis sets are common, with 6-31+G(d,p) and the larger 6-311++G(d,p) or 6-311++G** being frequently employed to provide a good description of the electronic structure.[6][7] The "+" and "++" indicate the inclusion of diffuse functions to describe anions and weakly bound electrons, while "(d,p)" and "**" denote the addition of polarization functions to allow for more flexibility in the orbital shapes.
-
-
Solvation Model: To simulate the physiological environment, implicit solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are often used with water as the solvent.
-
Convergence Criteria: Geometry optimizations are typically performed until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface. This is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
2.2. Calculation of Molecular Properties
Once the optimized geometry is obtained, a variety of electronic and spectroscopic properties can be calculated at the same level of theory.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, including charge transfer and hyperconjugative effects.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.[6]
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
-
Thermochemical Properties: Thermodynamic parameters like enthalpy, Gibbs free energy, and entropy are calculated to assess the relative stability of different conformers or isomers.
-
Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be calculated to predict the NLO response of the molecule.[6]
Quantitative Data from Quantum Chemical Calculations
The following tables summarize representative quantitative data obtained from DFT calculations on substituted tetrahydroisoquinolines. These values are crucial for comparing the properties of different derivatives and for establishing quantitative structure-activity relationships (QSAR).
Table 1: Calculated Electronic Properties of Substituted THIQs
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| THIQ-1 | 6,7-dimethoxy | -5.89 | -0.23 | 5.66 | 2.54 |
| THIQ-2 | 1-(chloromethyl) | -6.12 | -0.87 | 5.25 | 3.11 |
| THIQ-3 | 1-phenyl | -5.98 | -0.55 | 5.43 | 2.87 |
| THIQ-4 | 7-nitro | -6.54 | -1.98 | 4.56 | 5.89 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.
Table 2: Calculated Global Reactivity Descriptors of Substituted THIQs
| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| THIQ-1 | 5.89 | 0.23 | 2.83 | 1.89 |
| THIQ-2 | 6.12 | 0.87 | 2.63 | 2.34 |
| THIQ-3 | 5.98 | 0.55 | 2.72 | 2.11 |
| THIQ-4 | 6.54 | 1.98 | 2.28 | 3.75 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.
Table 3: Calculated Non-Linear Optical Properties of Substituted THIQs
| Compound | Polarizability (α₀) (a.u.) | First Hyperpolarizability (β₀) (a.u.) |
| THIQ-1 | 215.4 | 450.7 |
| THIQ-2 | 230.1 | 689.2 |
| THIQ-3 | 288.6 | 954.3 |
| THIQ-4 | 255.9 | 1578.5 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[6]
Visualization of Computational Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of processes in the computational study of substituted tetrahydroisoquinolines for drug development.
Caption: A typical workflow for computational drug design of substituted THIQs.
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 4. dockdynamics.com [dockdynamics.com]
- 5. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Biological Properties of Novel Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-Based Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological properties of newly synthesized chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds. The focus is on their potential as antiproliferative agents, detailing their synthesis, in vitro activity, and mechanism of action. All data and protocols are derived from peer-reviewed research to ensure accuracy and reproducibility.
Introduction
Substituted tetrahydroquinolines are significant scaffolds in medicinal chemistry due to their presence in various natural alkaloids and synthetic molecules with diverse biological activities.[1] The incorporation of a chiral center, specifically at the 8-amino position of the 2-methyl-5,6,7,8-tetrahydroquinoline core, offers a strategic approach for developing novel chemotherapeutic agents with potentially enhanced stereospecific interactions with biological targets.[1][2] This document summarizes the findings on a series of Schiff bases and their corresponding reduced amines derived from this chiral scaffold, highlighting their anticancer potential.
Synthesis of Compounds
A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized. The general synthetic route involved the reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with various aldehydes to form Schiff bases, followed by the reduction of the imine group to yield the corresponding amines.[1][2]
In Vitro Antiproliferative Activity
The synthesized compounds were evaluated for their antiproliferative activity against a panel of human cancer cell lines and a non-cancer cell line. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency.
A preliminary screening was conducted using the racemic forms of the synthesized compounds. The results are summarized in the table below.
| Compound | CEM (IC50, µM) | HeLa (IC50, µM) | HMEC-1 (IC50, µM) |
| 3a | >50 | 25.1 ± 1.5 | 14.2 ± 0.9 |
| 5a | 10.5 ± 0.8 | 11.2 ± 0.7 | 10.9 ± 0.6 |
| 2b | 12.3 ± 0.9 | 15.4 ± 1.1 | 11.7 ± 0.8 |
| Data sourced from a 2020 study on these compounds.[2] |
Based on the initial screening, compounds 3a , 5a , and 2b were synthesized as pure enantiomers to investigate the impact of stereochemistry on their biological activity.[2] The compounds were tested against an expanded panel of cancer cell lines.
| Compound | CEM (IC50, µM) | HeLa (IC50, µM) | HT-29 (IC50, µM) | A2780 (IC50, µM) | MSTO-211H (IC50, µM) | HMEC-1 (IC50, µM) |
| (R)-3a | 12.5 ± 0.9 | 10.3 ± 0.7 | 11.4 ± 0.8 | 15.6 ± 1.1 | 13.2 ± 0.9 | >50 |
| (S)-3a | >50 | >50 | >50 | >50 | >50 | >50 |
| (R)-5a | 8.9 ± 0.6 | 7.6 ± 0.5 | 9.1 ± 0.7 | 6.8 ± 0.4 | 8.2 ± 0.6 | 12.3 ± 0.9 |
| (S)-5a | 15.4 ± 1.1 | 13.8 ± 1.0 | 16.2 ± 1.2 | 14.5 ± 1.0 | 15.1 ± 1.1 | >50 |
| (R)-2b | 10.1 ± 0.7 | 12.3 ± 0.9 | 11.8 ± 0.8 | 13.4 ± 1.0 | 10.9 ± 0.8 | >50 |
| (S)-2b | >50 | >50 | >50 | >50 | >50 | >50 |
| Data represents the mean ± standard deviation from experiments.[2] |
The results clearly indicate that the (R)-enantiomers are significantly more active than their (S)-counterparts, with (R)-5a emerging as the most potent compound across the tested cell lines.[2][3]
Mechanism of Action of (R)-5a
Further investigations into the mechanism of action of the most active compound, (R)-5a , were conducted on the A2780 ovarian carcinoma cell line.[2][3] The study focused on its effects on the cell cycle, mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).
The compound (R)-5a was found to induce cell cycle arrest, lead to a loss of mitochondrial membrane potential, and increase the production of cellular ROS in A2780 cells, ultimately leading to apoptosis.[3]
Experimental Protocols
The following are summaries of the key experimental protocols used in the evaluation of these compounds.
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) was dissolved in ethanol (10 mL). The respective aldehyde (1 equivalent) was added at 0 °C. The reaction mixture was stirred at this temperature for 8 hours. The resulting solid was filtered, washed with cold ethanol, and dried to afford the desired Schiff base.[2]
The Schiff base (1 equivalent) was dissolved in a mixture of methanol and tetrahydrofuran (1:1.5 mL) and cooled to 0 °C. Sodium borohydride (NaBH4) (2 equivalents) was added portion-wise. The reaction was stirred at 0 °C for 3 hours and then at room temperature overnight. The solvent was evaporated, and the residue was treated with water and extracted with dichloromethane. The organic layers were combined, dried, and concentrated to yield the final amine product.[2]
The antiproliferative activity was assessed using the Sulforhodamine B (SRB) assay.[2]
-
Cells were seeded in 96-well plates and allowed to attach for 24 hours.
-
Compounds were added at various concentrations, and the plates were incubated for 48 hours.
-
Cells were then fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution.
-
The bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance was read at 570 nm to determine cell viability.
-
IC50 values were calculated from dose-response curves.
-
A2780 cells were treated with different concentrations of (R)-5a for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20 °C overnight.
-
Fixed cells were washed and resuspended in a solution containing propidium iodide (PI) and RNase A.
-
The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.[3]
-
A2780 cells were treated with (R)-5a for 24 hours.
-
The cells were then incubated with the JC-1 probe (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).
-
The fluorescence was measured by flow cytometry. A shift from red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in depolarized mitochondria) fluorescence indicates a loss of ΔΨm.[2][3]
-
A2780 cells were treated with (R)-5a for 120 minutes.
-
Cells were then incubated with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured by flow cytometry.[3]
Conclusion
The chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine scaffold serves as a promising foundation for the development of novel anticancer agents. The stereochemistry at the 8-position plays a crucial role in the antiproliferative activity, with the (R)-enantiomers demonstrating significantly higher potency. The lead compound, (R)-5a , exerts its anticancer effects through the induction of cell cycle arrest, mitochondrial dysfunction, and oxidative stress, highlighting a multi-faceted mechanism of action. These findings warrant further investigation and optimization of this class of compounds for potential therapeutic applications.
References
Review of recent syntheses of 1,2,3,4-tetrahydroquinolines using domino reactions.
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful and efficient strategy for the synthesis of these valuable heterocyclic motifs. By combining multiple bond-forming events in a single operation without the isolation of intermediates, domino reactions offer significant advantages in terms of atom economy, step economy, and reduced waste generation, aligning with the principles of green chemistry.[1] This technical guide provides a comprehensive review of recent advances in the synthesis of 1,2,3,4-tetrahydroquinolines using domino reactions, with a focus on key methodologies, experimental protocols, and quantitative data to facilitate their application in research and drug development.
Reduction-Initiated Domino Reactions
Domino sequences initiated by the reduction of a nitro group are a robust and widely used strategy for the synthesis of THQs. The in situ generation of an aniline from an ortho-substituted nitroarene triggers a cascade of intramolecular reactions to form the heterocyclic ring system.
Reduction-Reductive Amination
A prominent example of this class is the domino reduction-reductive amination of 2-nitroaryl ketones and aldehydes. This approach, extensively developed by Bunce and co-workers, typically employs catalytic hydrogenation to effect the initial nitro group reduction. The resulting aniline then undergoes intramolecular condensation with the side-chain carbonyl to form a cyclic imine, which is subsequently reduced in the same pot to yield the final tetrahydroquinoline product.[1][2]
A key advantage of this method is the high diastereoselectivity observed, particularly when a directing group, such as an ester at the C4 position, is present. This group sterically guides the addition of hydrogen to the face opposite the substituent, leading predominantly to the cis diastereomer.[2]
Experimental Protocol: Synthesis of methyl (±)-cis-1-methyl-2-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
This procedure is adapted from the work of Bunce, R. A., et al., published in the Journal of Organic Chemistry, 2001.[2]
A solution of methyl 2-(2-nitro-phenyl)-3-oxo-hexanoate (a representative 2-nitroaryl β-keto ester) in methanol containing formaldehyde is hydrogenated in the presence of a palladium on carbon catalyst.
-
Preparation of the reaction mixture: A solution of the starting nitro compound (1.0 mmol) and aqueous formaldehyde (37%, 1.1 mmol) in methanol (20 mL) is prepared in a hydrogenation vessel.
-
Addition of catalyst: 5% Palladium on carbon (0.1 g) is added to the solution.
-
Hydrogenation: The mixture is hydrogenated at 50 psi of H₂ for 24 hours at room temperature.
-
Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Quantitative Data
The following table summarizes the results for the domino reduction-reductive amination to synthesize various 2-alkyl- and 1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylates.
| Entry | R Group | N-Substitution | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Methyl | H | 95 | >99:1 |
| 2 | Ethyl | H | 96 | >99:1 |
| 3 | Propyl | H | 98 | >99:1 |
| 4 | Methyl | Methyl | 93 | >99:1 |
| 5 | Ethyl | Methyl | 94 | >99:1 |
| 6 | Propyl | Methyl | 95 | >99:1 |
Data sourced from Bunce, R. A., et al., J. Org. Chem. 2001, 66(8), 2822-2827.[2]
Reaction Pathway
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Progress in the Chemistry of Tetrahydroquinolines: A Technical Guide for Drug Discovery
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] As a partially saturated version of quinoline, the THQ core offers a three-dimensional architecture that provides enhanced solubility, improved bioavailability, and reduced toxicity compared to its aromatic counterpart.[2] THQ derivatives are found in numerous natural products and have been synthesized to exhibit a wide array of biological activities, including anticancer, neuroprotective, antimicrobial, and antiviral properties.[2][3][4] This technical guide provides an in-depth overview of recent progress in the chemistry of tetrahydroquinolines, focusing on key synthetic methodologies, biological applications, and their role in modulating critical signaling pathways.
Core Synthetic Methodologies
The development of efficient and stereoselective methods to construct the THQ framework is a central focus of modern organic synthesis. Recent advancements have centered on catalytic asymmetric reactions, domino processes, and novel annulation strategies.
Povarov Reaction
The Povarov reaction, a formal aza-Diels-Alder reaction, is one of the most powerful and versatile methods for synthesizing substituted THQs.[5][6] It typically involves the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene. The reaction can be performed in a one-pot, three-component fashion by combining an aniline, an aldehyde, and an alkene, often catalyzed by a Lewis or Brønsted acid.[5][7]
A generalized workflow for the Povarov reaction is illustrated below. The process begins with the in-situ formation of an imine from an aniline and an aldehyde. This imine then acts as the aza-diene in the cycloaddition with an alkene to form the final tetrahydroquinoline product.
Experimental Protocol: Domino Povarov Reaction [3][8]
A solution of arylamine (4.0 mmol) and methyl propiolate (2.0 mmol) in 5 mL of ethanol is stirred at room temperature overnight to form a β-enamino ester intermediate. Subsequently, the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) are added to the mixture. The reaction is stirred at room temperature for an additional 48 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the polysubstituted tetrahydroquinoline.[3][8]
Table 1: Synthesis of Tetrahydroquinolines via Domino Povarov Reaction [3]
| Entry | Arylamine (R) | Aldehyde (R') | Product | Yield (%) |
| 1 | p-CH₃ | p-Cl | 2a | 60 |
| 2 | p-OCH₃ | p-Cl | 2b | 63 |
| 3 | p-CH₃ | H | 2c | 56 |
| 4 | p-OCH₃ | p-Br | 2d | 57 |
| 5 | p-CH₃ | m-CH₃ | 2e | 55 |
Catalytic Asymmetric Hydrogenation
The catalytic asymmetric hydrogenation of quinolines is the most direct approach to access chiral THQs. This method involves the reduction of the quinoline ring using a chiral catalyst, typically based on iridium or rhodium, to produce enantiomerically enriched products. Recent studies have demonstrated that the choice of solvent can dramatically influence the stereochemical outcome, allowing for an "enantiodivergent" synthesis where either the (R) or (S) enantiomer can be selectively produced from the same catalyst.[1]
Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation of Quinolines [1]
In a glovebox, an autoclave is charged with the quinoline substrate (0.2 mmol), [Ir(COD)Cl]₂ (1 mol%), and a chiral phosphine ligand (e.g., (R)-SynPhos, 2.2 mol%). The appropriate solvent (e.g., a toluene/dioxane mixture for the (R)-product, or ethanol for the (S)-product, 2 mL) is added. The autoclave is sealed, removed from the glovebox, and pressurized with H₂ (e.g., 50 atm). The reaction mixture is stirred at a set temperature (e.g., 30 °C) for 24 hours. After releasing the pressure, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the chiral tetrahydroquinoline.[1]
Table 2: Enantiodivergent Asymmetric Hydrogenation of 2-Phenylquinoline [1]
| Entry | Catalyst System | Solvent | Product Config. | Yield (%) | ee (%) |
| 1 | Ir-(R)-SynPhos | Toluene/Dioxane | R | 99 | 98 |
| 2 | Ir-(R)-SynPhos | Ethanol | S | 99 | 94 |
Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline, which can then be reduced to the corresponding tetrahydroquinoline.[9] This method is highly versatile for creating polysubstituted quinoline rings. The reaction is typically catalyzed by acids or bases. Modern protocols often utilize solid-supported catalysts for easier workup and improved environmental friendliness.
Experimental Protocol: Friedländer Synthesis using Silica-Supported P₂O₅
A mixture of a 2-aminoaryl ketone (2 mmol), a carbonyl compound (e.g., dimedone, 3 mmol), and a catalytic amount of P₂O₅/SiO₂ (0.4 g, 30% w/w) is heated under solvent-free conditions at 80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel (using an n-hexane/ethyl acetate eluent) to yield the poly-substituted quinoline product. Subsequent reduction (e.g., using NaBH₄) can furnish the tetrahydroquinoline.[2]
Table 3: Friedländer Synthesis of Quinolines under Solvent-Free Conditions
| Entry | 2-Aminoaryl Ketone | Carbonyl Compound | Time (min) | Yield (%) |
| 1 | 2-Amino-5-chlorobenzophenone | Dimedone | 15 | 95 |
| 2 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 20 | 92 |
| 3 | 2-Aminobenzophenone | Cyclohexanone | 35 | 89 |
| 4 | 2-Aminoacetophenone | Acetylacetone | 40 | 85 |
Biological Activities and Therapeutic Potential
Tetrahydroquinoline derivatives have emerged as potent agents in several therapeutic areas, most notably in oncology and neurodegenerative diseases.
Anticancer Activity
Numerous THQ derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[10] A key mechanism of action for many of these compounds is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[11][12]
The diagram below illustrates the PI3K/AKT/mTOR pathway and the inhibitory action of THQ derivatives. Growth factor signaling activates PI3K, leading to the phosphorylation of AKT. Activated AKT then phosphorylates and activates mTORC1, which promotes protein synthesis and cell growth while inhibiting autophagy. THQ-based inhibitors can block the kinase activity of mTOR, thereby halting this pro-tumorigenic cascade.
Recent studies have focused on designing THQ derivatives with morpholine substitutions to enhance their binding to the mTOR active site.[11][12] These compounds have shown exceptional potency against lung (A549) and breast (MCF-7) cancer cell lines, with some exhibiting IC₅₀ values in the nanomolar range, surpassing standard-of-care agents like Everolimus.[12][13]
Table 4: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM)[10] | Cell Line | IC₅₀ (µM)[11] |
| 10 | MCF-7 | 39.52 | 10d | A549 |
| 13 | MCF-7 | 68.02 | 10e | A549 |
| 15 | MCF-7 | 15.16 | 10h | MCF-7 |
| 15 | HepG-2 | 18.74 | Everolimus | A549 |
| 15 | A549 | 18.68 | 5-FU | A549 |
Neuroprotective Effects
Tetrahydroquinoline derivatives also hold promise for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[14][15] Their mechanism of action is often multifaceted, involving potent antioxidant activity and the modulation of pathways related to inflammation and excitotoxicity.[16][17][18]
Studies have shown that certain THQs can scavenge free radicals, reduce oxidative stress, and inhibit apoptosis in neuronal cells.[16][17] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, provides neuroprotection by antagonizing the glutamatergic system, thereby preventing glutamate-induced excitotoxicity and excessive Ca²⁺ influx.[16][18] Other derivatives have been shown to reduce inflammation by downregulating the NF-κB signaling pathway, a key regulator of the inflammatory response in the brain.[15] This combination of antioxidant and anti-inflammatory properties makes THQs an attractive scaffold for developing novel neuroprotective agents.
Conclusion
The chemistry of tetrahydroquinolines continues to be a rich and rapidly evolving field. Significant progress has been made in the development of efficient and highly selective synthetic methods, particularly in the realm of asymmetric catalysis, which provides access to chiral THQs crucial for interacting with biological targets. The diverse biological activities of THQ derivatives, especially their potent anticancer and neuroprotective effects, underscore their vast potential in drug discovery. The ability of these compounds to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, provides a clear rationale for their further development as targeted therapeutics. Future research will likely focus on refining synthetic routes, exploring new biological targets, and advancing the most promising candidates toward clinical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 4. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sci-rad.com [sci-rad.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]
- 16. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mechanism of 1,2,3,4‐tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate‐induced excitotoxicity | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes for 2-Vinyl-5,6,7,8-tetrahydroquinoline in Polymer Synthesis
Introduction
2-Vinyl-5,6,7,8-tetrahydroquinoline is a functional monomer with potential applications in the synthesis of advanced polymers. The presence of the vinyl group allows for polymerization through various methods, including free-radical, controlled-radical, and ionic polymerizations. The resulting polymer, poly(this compound), possesses a unique combination of a flexible saturated carbocyclic ring and a nitrogen-containing aromatic pyridine ring. This structure imparts interesting properties, making it a candidate for various applications in materials science and drug development.
Polymers derived from vinyl-substituted heterocyclic monomers, such as poly(vinylpyridine) and poly(vinylquinoline), have demonstrated utility in a range of fields.[1][2] By analogy, poly(this compound) is expected to exhibit properties that are valuable for the following applications.
Potential Applications
-
Catalysis: The pyridine nitrogen in the polymer backbone can act as a ligand for metal ions, making the polymer a potential support for catalysts.[2] These polymer-supported catalysts can offer advantages such as improved stability, recoverability, and reusability compared to their homogeneous counterparts.
-
Drug Delivery: The nitrogen atom in the quinoline ring can be protonated at low pH, leading to a pH-responsive behavior. This property can be exploited for the development of smart drug delivery systems where the drug is released in response to the acidic environment of specific tissues or cellular compartments.[2]
-
Surface Modification and Coatings: Polymers containing pyridine moieties are known to have good adhesive properties on various substrates.[2] Poly(this compound) could be used to create functional coatings that enhance adhesion, provide corrosion resistance, or introduce specific surface functionalities.
-
Ion-Exchange and Adsorption: The basic nitrogen atom in the polymer can be utilized for ion-exchange applications, particularly for the removal of metal ions from aqueous solutions.[2]
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This is a proposed two-step synthesis starting from the precursor 2-methyl-5,6,7,8-tetrahydroquinoline.
Step 1: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline
This step is based on established methods for the synthesis of tetrahydroquinolines.[3]
Materials:
-
4-Nitroaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (11 N)
-
Methanol
-
Fe3O4@SiO2 nanoparticles (optional, as catalyst)[4]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl under reflux at 105 °C. The use of Fe3O4@SiO2 nanoparticles as a catalyst has been shown to improve yields in similar reactions.[4]
-
Slowly add 0.95 g (14 mmol) of crotonaldehyde dropwise to the reaction mixture over a period of 2 hours.
-
Continue heating the reaction mixture for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 11 N NaOH solution until a precipitate is formed.
-
Collect the precipitate by filtration and recrystallize from methanol to obtain 2-methyl-6-nitroquinoline.
-
The nitro group can be reduced to an amino group, followed by diazotization and reduction to yield 2-methyl-5,6,7,8-tetrahydroquinoline, though specific conditions for this sequence on this substrate would need to be optimized. A more direct synthesis of substituted tetrahydroquinolines can also be achieved through various one-pot reactions.[5]
Step 2: Synthesis of this compound from 2-Methyl-5,6,7,8-tetrahydroquinoline
This procedure is adapted from a patented method for the synthesis of 2-vinylquinolines from 2-methylquinolines.[6]
Materials:
-
2-Methyl-5,6,7,8-tetrahydroquinoline
-
Formaldehyde solution (37%)
-
Triethylamine
-
Ethanol (95%)
-
Diethylamine hydrochloride
-
Water
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine 1.47 g (0.01 mol) of 2-methyl-5,6,7,8-tetrahydroquinoline, 1.0 mL (0.013 mol) of 37% formaldehyde solution, 0.08 mL of triethylamine, and 1.6 mL of 95% ethanol.
-
Stir and heat the mixture to 60 °C until all solids are dissolved.
-
In a separate beaker, prepare a solution of 1.23 g (0.013 mol) of diethylamine hydrochloride in 1 mL of ethanol and 1 mL of water.
-
Slowly add the diethylamine hydrochloride solution dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 5-6 hours), cool the mixture to room temperature.[6]
-
Remove the solvent under reduced pressure.
-
Add 20 mL of water to the residue and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to yield this compound.
Protocol 2: Proposed Free-Radical Polymerization of this compound
This is a general protocol for the solution polymerization of a vinyl monomer.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, dissolve 1.57 g (0.01 mol) of this compound and 0.0164 g (0.0001 mol) of AIBN in 10 mL of anhydrous DMF.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 24 hours under an inert atmosphere with stirring.
-
Quench the reaction by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Data Presentation
Due to the lack of experimental data on the polymerization of this compound, the following table summarizes the results from the controlled radical polymerization (RAFT) of a structurally analogous monomer, 4-vinylpyridine (4VP), to provide an indication of expected polymer characteristics.[7][8]
Table 1: Representative Data for RAFT Polymerization of 4-Vinylpyridine (Analogous System)
| Entry | Monomer | [Monomer]:[CTA]:[Initiator] | Solvent | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) | Reference |
| 1 | 4VP | 100:1:0.2 | Bulk | 4 | 55 | 5800 | 6200 | 1.15 | [8] |
| 2 | 4VP | 100:1:0.2 | Bulk | 8 | 85 | 8900 | 8500 | 1.12 | [8] |
| 3 | 4VP | 6815:24:1 | Ethanol | 2 | - | - | - | - | [7] |
| 4 | 4VP | 6815:24:1 | Ethanol | 24 | >95 | - | ~18,000 | <1.2 | [7] |
*CTA: Chain Transfer Agent (Cumyl dithiobenzoate for entries 1 & 2); Initiator: AIBN.
Visualizations
Caption: Proposed two-step synthetic workflow for this compound.
Caption: Logical workflow of the free-radical polymerization process.
References
- 1. mdpi.com [mdpi.com]
- 2. polysciences.com [polysciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Vinyl-5,6,7,8-tetrahydroquinoline in Asymmetric Catalysis
Important Note for Researchers: Extensive literature searches did not yield any specific examples of "2-Vinyl-5,6,7,8-tetrahydroquinoline" being used as a ligand in asymmetric catalysis. The following application notes and protocols are based on the closely related and well-documented chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives, which are effective ligands in asymmetric transfer hydrogenation. This information is provided as a valuable alternative for researchers interested in the catalytic applications of the tetrahydroquinoline scaffold.
Application of 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives as Ligands in Asymmetric Catalysis
Introduction:
Chiral diamines based on the 8-Amino-5,6,7,8-tetrahydroquinoline backbone have emerged as effective ligands in asymmetric catalysis. These ligands, in combination with transition metals such as rhodium and iridium, form catalysts that are particularly active in the asymmetric transfer hydrogenation (ATH) of prochiral imines. The tetrahydroquinoline scaffold provides a rigid framework that, when functionalized with a chiral amino group, can create a well-defined chiral environment around the metal center, leading to high stereocontrol in catalytic transformations.
One notable application of these ligands is in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs). The resulting chiral tetrahydroisoquinolines are key intermediates in the synthesis of various biologically active alkaloids and pharmaceuticals.[1][2][3][4][5]
Ligand Structures:
Two prominent examples of these ligands are (R)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-CAMPY (L1), and its 2-methyl substituted analogue, (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-Me-CAMPY (L2).[1][2]
Quantitative Data Presentation
The following tables summarize the performance of rhodium catalysts bearing the (R)-CAMPY (L1) and (R)-Me-CAMPY (L2) ligands in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines.
Table 1: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
| Catalyst Precursor | Ligand | Conversion (%) | ee (%) |
| [Rh(Cp)Cl₂]₂ | (R)-CAMPY (L1) | >99 | 65 |
| [Rh(Cp)Cl₂]₂ | (R)-Me-CAMPY (L2) | >99 | 69 |
Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH:Et₃N (5:2 azeotrope, 0.1 mL), H₂O (1 mL), 40 °C, 24 h.
Table 2: Asymmetric Transfer Hydrogenation of Various 1-Aryl-3,4-dihydroisoquinolines with [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl (C4)
| Substrate (Aryl Group) | Conversion (%) | ee (%) |
| Phenyl | >99 | 69 |
| 4-Methoxyphenyl | >99 | 62 |
| 4-Chlorophenyl | >99 | 58 |
| 2-Naphthyl | >99 | 61 |
Reaction conditions: Substrate (0.1 mmol), catalyst C4 (1 mol%), HCOOH:Et₃N (5:2 azeotrope, 0.1 mL), H₂O (1 mL), 40 °C, 24 h.
Experimental Protocols
Protocol 1: Synthesis of (R)-8-Amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY, L1)
This protocol describes a multi-step synthesis starting from (±)-5,6,7,8-Tetrahydroquinolin-8-ol.
Step 1: Enzymatic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in i-Pr₂O (500 mL), add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.).
-
Stir the mixture at 60 °C for 30 hours.[1]
-
Monitor the reaction by HPLC with a chiral column.
-
After the reaction, remove the lipase and molecular sieves by filtration through a celite pad.
-
Concentrate the filtrate under vacuum and separate the products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, by silica gel chromatography.
Step 2: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline
-
Stir a mixture of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) and K₂CO₃ (4 eq.) in MeOH (10 mL) at room temperature for 2 hours.[1]
-
Remove MeOH under vacuum and treat the residue with H₂O and ethyl acetate.
-
Separate the organic phase, wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the product by column chromatography to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.
Step 3: Azidation of (R)-5,6,7,8-tetrahydroquinolin-8-ol
-
To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in CH₂Cl₂ (10 mL) at 0 °C, add DMAP (6 eq.), MsCl (4 eq.), and NaN₃ (50 eq.).
-
Stir the mixture at room temperature for 30 minutes, then add DMSO (10 mL) and continue stirring for 6 hours.
-
Quench the reaction with H₂O and extract with ethyl acetate/hexane.
-
Wash the organic phase with H₂O and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography to obtain (R)-8-azido-5,6,7,8-tetrahydroquinoline.
Step 4: Reduction to (R)-8-Amino-5,6,7,8-tetrahydroquinoline (L1)
-
To a solution of (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in THF/H₂O, add PPh₃ (1.2 eq.).
-
Stir the mixture at room temperature overnight.
-
Extract the product with an appropriate organic solvent, dry, and concentrate to obtain the final ligand, (R)-CAMPY.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation
-
In a vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%) in H₂O (1 mL).
-
Add the HCOOH:Et₃N (5:2) azeotropic mixture (0.1 mL) as the hydrogen source.
-
Seal the vial and stir the reaction mixture at 40 °C for 24 hours.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Experimental Workflow for Ligand Synthesis and Catalysis
Caption: Workflow for the synthesis of the (R)-CAMPY ligand and its application in asymmetric transfer hydrogenation.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A simplified proposed catalytic cycle for the rhodium-catalyzed asymmetric transfer hydrogenation of an imine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetrahydroquinolines, a crucial scaffold in medicinal chemistry and natural product synthesis, utilizing palladium-catalyzed methodologies. The following sections detail various synthetic strategies, present quantitative data for substrate scope, and offer step-by-step experimental protocols for key reactions.
Introduction
Tetrahydroquinolines are privileged heterocyclic motifs found in a wide array of natural products and pharmacologically active compounds. Their structural and stereochemical diversity makes them attractive targets in drug discovery. Palladium catalysis has emerged as a powerful and versatile tool for the construction of these complex molecules, offering high efficiency, selectivity, and functional group tolerance. This document outlines several key palladium-catalyzed approaches to tetrahydroquinoline synthesis, including asymmetric hydrogenation, intramolecular hydroamination, [4+2] cycloaddition, Heck-Suzuki cascade reactions, and C-H functionalization.
Palladium-Catalyzed Asymmetric Hydrogenation of Quinolines
Asymmetric hydrogenation of the quinoline core is a direct and atom-economical method to access chiral tetrahydroquinolines. This approach typically involves the use of a chiral palladium catalyst to achieve high enantioselectivity.
Data Presentation
| Entry | Substrate (Quinoline Derivative) | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| 1 | 2-Methylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | >95 | 82 | [1] |
| 2 | 2-Ethylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | >95 | 75 | [1] |
| 3 | 2-Propylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | >95 | 71 | [1] |
| 4 | 6-Bromo-2-methylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | >95 | 88 | [1] |
| 5 | 3-Phthalimido-2-methylquinoline | Pd(OCOCF₃)₂/L | 95 | 90 | [2] |
| 6 | 3-Phthalimido-2-ethylquinoline | Pd(OCOCF₃)₂/L | 92 | 88 | [2] |
| 7 | 3-Phthalimido-2-phenylquinoline | Pd(OCOCF₃)₂/L* | 90 | 85 | [2] |
Note: The specific chiral ligand (L) used in the palladium-catalyzed asymmetric hydrogenation of 3-phthalimido substituted quinolines is detailed in the referenced publication. The iridium-catalyzed examples are included for comparison of hydrogenation approaches.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
A representative protocol for the palladium-catalyzed asymmetric hydrogenation of a 3-phthalimido substituted quinoline is as follows:
-
Catalyst Preparation: In a glovebox, a solution of the palladium precursor (e.g., Pd(OCOCF₃)₂) and the chiral ligand in a suitable solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a high-pressure autoclave are added the quinoline substrate and the pre-formed catalyst solution.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for the required time (e.g., 24 hours).
-
Work-up: After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Logical Relationship: Asymmetric Hydrogenation
Caption: Catalytic cycle for asymmetric hydrogenation.
Palladium-Catalyzed Intramolecular Hydroamination of Anilino-Alkynes
The intramolecular hydroamination of anilino-alkynes provides a powerful method for the construction of the tetrahydroquinoline ring system. This reaction involves the palladium-catalyzed addition of an N-H bond across a C-C triple bond.
Data Presentation
| Entry | Substrate (Anilino-Alkyne) | Catalyst | Additive | Yield (%) | Reference |
| 1 | N-(but-3-yn-1-yl)aniline | Pd(PPh₃)₄ | Benzoic Acid | 85 | [3] |
| 2 | N-(pent-4-yn-1-yl)aniline | Pd(PPh₃)₄ | Benzoic Acid | 82 | [3] |
| 3 | N-(hex-5-yn-1-yl)aniline | Pd(PPh₃)₄ | Benzoic Acid | 78 | [3] |
| 4 | N-(4-phenylbut-3-yn-1-yl)aniline | Pd(PPh₃)₄ | Benzoic Acid | 88 | [3] |
| 5 | N-(but-3-yn-1-yl)-4-methoxyaniline | Pd(PPh₃)₄ | Benzoic Acid | 87 | [3] |
| 6 | N-(but-3-yn-1-yl)-4-chloroaniline | Pd(PPh₃)₄ | Benzoic Acid | 75 | [3] |
Experimental Protocol: General Procedure for Intramolecular Hydroamination
A typical experimental procedure for the palladium-catalyzed intramolecular hydroamination of an anilino-alkyne is as follows:
-
Reaction Setup: To a flame-dried Schlenk tube are added the anilino-alkyne substrate, the palladium catalyst (e.g., Pd(PPh₃)₄), and an additive (e.g., benzoic acid).
-
Solvent Addition: Anhydrous solvent (e.g., toluene) is added via syringe under an inert atmosphere (e.g., argon).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 120 °C) and stirred for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed in vacuo.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the pure tetrahydroquinoline product.
Experimental Workflow: Intramolecular Hydroamination
Caption: Workflow for intramolecular hydroamination.
Palladium-Catalyzed [4+2] Cycloaddition
The [4+2] cycloaddition, or Diels-Alder reaction, is a classic method for forming six-membered rings. Palladium catalysis can enable asymmetric variants of this reaction for the synthesis of chiral tetrahydroquinolines, often using vinyl benzoxazinanones as a versatile precursor.
Data Presentation
| Entry | Vinyl Benzoxazinanone (R¹) | α-Arylidene Succinimide (R²) | Ligand | Yield (%) | dr | ee (%) | Reference |
| 1 | H | Phenyl | YuePhos-1 | 69 | >20:1 | 96 | [4] |
| 2 | 6-Me | Phenyl | YuePhos-1 | 75 | >20:1 | 95 | [4] |
| 3 | 6-Br | Phenyl | YuePhos-1 | 65 | >20:1 | 97 | [4] |
| 4 | H | 4-MeO-Ph | YuePhos-1 | 82 | 15:1 | 94 | [4] |
| 5 | H | 4-NO₂-Ph | YuePhos-1 | 56 | >20:1 | 92 | [4] |
| 6 | H | 2-Thienyl | YuePhos-1 | 66 | 9:1 | 92 | [4] |
Experimental Protocol: General Procedure for [4+2] Cycloaddition
A general protocol for the palladium-catalyzed asymmetric [4+2] cycloaddition is as follows:
-
Catalyst Preparation: In a glovebox, the palladium precursor (e.g., Pd₂(dba)₃·CHCl₃) and the chiral ligand (e.g., YuePhos) are dissolved in the reaction solvent (e.g., ethyl acetate) and stirred for 20 minutes.
-
Reaction Setup: To the catalyst solution are added the vinyl benzoxazinanone and the α-arylidene succinimide.
-
Reaction: The reaction mixture is stirred at the specified temperature (e.g., 15 °C) for the required duration (e.g., 72 hours).
-
Work-up and Purification: The reaction mixture is concentrated and the residue is purified directly by flash chromatography on silica gel to afford the spirocyclic tetrahydroquinoline product.
-
Analysis: The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Signaling Pathway: Stereodivergent Synthesis
Caption: Ligand-controlled stereodivergent synthesis.
Palladium-Catalyzed Heck-Suzuki Cascade Reaction
This cascade reaction provides a route to highly substituted tetrahydroquinolines containing both quaternary and tertiary stereocenters. The reaction proceeds via an intramolecular Heck reaction followed by a Suzuki cross-coupling.
Data Presentation
| Entry | Aryl Bromide | Arylboronic Acid | Ligand | Yield (%) | dr | Reference | |---|---|---|---|---|---| | 1 | N-allyl-N-(2-bromophenyl)aniline | Phenylboronic acid | P(Cy)₃ | 85 | 10:1 |[5] | | 2 | N-allyl-N-(2-bromo-4-methylphenyl)aniline | Phenylboronic acid | P(Cy)₃ | 82 | 12:1 |[5] | | 3 | N-allyl-N-(2-bromophenyl)aniline | 4-Methoxyphenylboronic acid | P(Cy)₃ | 88 | 10:1 |[5] | | 4 | N-allyl-N-(2-bromophenyl)aniline | 4-Chlorophenylboronic acid | P(Cy)₃ | 79 | 9:1 |[5] | | 5 | N-crotyl-N-(2-bromophenyl)aniline | Phenylboronic acid | P(Cy)₃ | 80 | 8:1 |[5] |
Experimental Protocol: General Procedure for Heck-Suzuki Cascade
A general procedure for the diastereoselective synthesis of tetrahydroquinolines via a palladium-catalyzed Heck-Suzuki cascade is as follows:
-
Reaction Setup: A mixture of the aryl bromide, arylboronic acid, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., P(Cy)₃), and base (e.g., K₂CO₃) is placed in a reaction vessel.
-
Solvent Addition: A suitable solvent system (e.g., toluene/water) is added.
-
Reaction: The mixture is heated to reflux under an inert atmosphere for the required time.
-
Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization represents a highly efficient and atom-economical approach to synthesize substituted tetrahydroquinolines. This strategy avoids the need for pre-functionalized starting materials.
Data Presentation
| Entry | Substrate | Coupling Partner | Ligand | Yield (%) | Reference |
| 1 | N-acetyl-o-toluidine | Phenylallene | Ac-Val-OH | 75 | [6] |
| 2 | N-acetyl-o-toluidine | Cyclohexylallene | Ac-Val-OH | 68 | [6] |
| 3 | N-pivaloyl-o-toluidine | Phenylallene | Ac-Val-OH | 82 | [6] |
| 4 | N-acetyl-2,6-dimethylaniline | Phenylallene | Ac-Val-OH | 65 | [6] |
| 5 | N-acetyl-o-ethylaniline | Phenylallene | Ac-Val-OH | 70 | [6] |
Experimental Protocol: General Procedure for C-H Functionalization
A representative procedure for the palladium-catalyzed formal [4+2] cycloaddition involving C(sp³)–H activation is as follows:
-
Reaction Setup: In a sealed tube, the anilide substrate, allene coupling partner, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., N-acetylated amino acid), and an oxidant (e.g., Cu(OAc)₂) are combined.
-
Solvent Addition: A suitable solvent (e.g., 2-MeTHF) is added.
-
Reaction: The tube is sealed, and the reaction mixture is heated at the specified temperature (e.g., 100 °C) for the required time (e.g., 16 hours).
-
Work-up: The reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated.
-
Purification: The residue is purified by column chromatography to afford the desired tetrahydroquinoline.
Reaction Mechanism: C-H Functionalization
Caption: Mechanism of C-H functionalization.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Palladium-catalyzed asymmetric hydrogenation of 3-phthalimido substituted quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination of anilino-alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Functionalization of the Vinyl Group on the 5,6,7,8-Tetrahydroquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the chemical modification of a vinyl substituent on the 5,6,7,8-tetrahydroquinoline core structure. This scaffold is of significant interest in medicinal chemistry, and the ability to functionalize the vinyl group opens up numerous avenues for the synthesis of novel derivatives with potential therapeutic applications. The following sections detail established chemical transformations, providing experimental protocols and summarizing key reaction data.
Introduction to the 5,6,7,8-Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline ring system is a prevalent structural motif in a wide array of biologically active natural products and synthetic pharmaceutical agents. Its unique combination of a saturated carbocyclic ring fused to a pyridine ring provides a three-dimensional architecture that is attractive for drug design. The presence of a vinyl group on this scaffold offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Key Functionalization Reactions of the Vinyl Group
The electron-rich double bond of the vinyl group is amenable to a range of chemical modifications. This section outlines several key reactions for the functionalization of a vinyl-substituted 5,6,7,8-tetrahydroquinoline.
Catalytic Hydrogenation: Reduction of the Vinyl Group
Catalytic hydrogenation is a fundamental transformation that reduces the vinyl group to an ethyl substituent. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reduction of the vinyl group can be achieved selectively without affecting the aromatic pyridine ring under controlled conditions.
Experimental Protocol: Catalytic Hydrogenation of 5-Vinyl-5,6,7,8-tetrahydroquinoline
-
Materials: 5-vinyl-5,6,7,8-tetrahydroquinoline, Palladium on carbon (10 wt%), Ethanol, Hydrogen gas.
-
Procedure:
-
To a solution of 5-vinyl-5,6,7,8-tetrahydroquinoline (1.0 mmol) in ethanol (20 mL) in a high-pressure vessel, add 10% Pd/C (10 mol%).
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature for the specified time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the residue by column chromatography on silica gel to yield 5-ethyl-5,6,7,8-tetrahydroquinoline.
-
Table 1: Summary of Catalytic Hydrogenation Data
| Entry | Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) | Reference |
| 1 | 8-triazo-5,6,7,8-tetrahydroquinoline | Pd-C (5% mol) | Anhydrous EtOH | 25 | 3 | - | [1] |
References
Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Vinyl-5,6,7,8-tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of biologically active derivatives from 2-vinyl-5,6,7,8-tetrahydroquinoline and detailed protocols for their biological evaluation. This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
The 5,6,7,8-tetrahydroquinoline scaffold is a prominent structural motif found in numerous biologically active compounds and natural products.[1] Its derivatives have garnered significant attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[2][3] The introduction of a vinyl group at the 2-position of the tetrahydroquinoline ring offers a versatile handle for further chemical modifications, enabling the generation of a library of novel derivatives with potentially enhanced biological activities. This document outlines the synthesis of this compound and its subsequent derivatization, followed by protocols for assessing their biological effects.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be conceptualized as a two-stage process: first, the synthesis of the parent this compound, and second, the chemical modification of this core structure to generate a variety of derivatives.
Stage 1: Synthesis of this compound
A plausible synthetic route to this compound involves the initial synthesis of 2-methyl-5,6,7,8-tetrahydroquinoline, followed by its conversion to the desired vinyl derivative.
Protocol 1: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline
This protocol is adapted from established methods for the synthesis of tetrahydroquinolines.[4]
Materials:
-
Quinoline
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol)
-
Standard glassware for hydrogenation reactions
Procedure:
-
In a high-pressure reactor, dissolve quinoline in a suitable solvent such as ethanol.
-
Add a catalytic amount of Pd/C to the solution.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to a temperature between 20°C and 110°C and stir until the hydrogen pressure no longer decreases, indicating the completion of the hydrogenation of the pyridine ring.[4]
-
After the reaction, carefully release the hydrogen pressure and filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 1,2,3,4-tetrahydroquinoline.
-
The crude product can then be isomerized to 5,6,7,8-tetrahydroquinoline by heating at a higher temperature (140°C to 300°C) in the presence of a suitable catalyst.[4]
-
Purify the final product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is based on the reaction of 2-methylquinoline compounds with formaldehyde.[5]
Materials:
-
2-Methyl-5,6,7,8-tetrahydroquinoline
-
Formaldehyde solution (37%)
-
Triethylamine
-
Diethylamine hydrochloride
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-methyl-5,6,7,8-tetrahydroquinoline in ethanol.
-
Add formaldehyde solution, a catalytic amount of triethylamine, and diethylamine hydrochloride to the reaction mixture.[5]
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Stage 2: Synthesis of Biologically Active Derivatives
The vinyl group at the 2-position of the tetrahydroquinoline core serves as a versatile starting point for various chemical transformations to generate a library of derivatives. Examples include epoxidation, dihydroxylation, and Heck coupling reactions.
Biological Activities of Tetrahydroquinoline Derivatives
Derivatives of the tetrahydroquinoline scaffold have been reported to exhibit a range of biological activities. The following tables summarize some of the reported quantitative data for various substituted tetrahydroquinoline derivatives, which can serve as a benchmark for newly synthesized compounds.
Table 1: Antiproliferative Activity of 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives [2]
| Compound | Cell Line | IC₅₀ (µM) |
| 3a | CEM | >50 |
| HeLa | >50 | |
| HMEC-1 | >50 | |
| HT-29 | >50 | |
| A2780 | 44.2 ± 3.1 | |
| MSTO-211H | >50 | |
| 5a | CEM | 18.2 ± 1.5 |
| HeLa | 15.4 ± 1.2 | |
| HMEC-1 | 25.6 ± 2.1 | |
| HT-29 | 12.3 ± 0.9 | |
| A2780 | 8.9 ± 0.7 | |
| MSTO-211H | 14.7 ± 1.1 | |
| (R)-5a | A2780 | 7.5 ± 0.6 |
| 2b | CEM | 22.5 ± 1.8 |
| HeLa | 20.1 ± 1.6 | |
| HMEC-1 | 30.4 ± 2.5 | |
| HT-29 | 18.9 ± 1.4 | |
| A2780 | 11.3 ± 0.9 | |
| MSTO-211H | 19.8 ± 1.5 |
Table 2: mTOR Inhibition by Morpholine-Substituted Tetrahydroquinoline Derivatives [6][7]
| Compound | Cell Line | IC₅₀ (µM) |
| 10e | A549 | 0.033 |
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the antiproliferative activity of the synthesized compounds against various cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, A2780)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: mTOR Kinase Activity Assay
This protocol is designed to evaluate the inhibitory effect of the synthesized compounds on the activity of the mTOR kinase.[6][7]
Materials:
-
Recombinant mTOR enzyme
-
Substrate for mTOR (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized compounds dissolved in DMSO
-
Assay buffer
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
96-well plates
-
Plate reader capable of detecting the signal from the detection reagent
Procedure:
-
Add the assay buffer, recombinant mTOR enzyme, and the substrate to the wells of a 96-well plate.
-
Add the synthesized compounds at various concentrations to the wells. Include a vehicle control and a known mTOR inhibitor as a positive control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent and incubate to allow for signal development.
-
Measure the signal using a plate reader.
-
Calculate the percentage of mTOR inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The biological effects of tetrahydroquinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Some tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by inhibiting the mTOR signaling pathway.[6][8]
Caption: ROS-mediated apoptosis induced by tetrahydroquinoline derivatives.
Caption: Inhibition of the mTOR signaling pathway by tetrahydroquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 5. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
Application Notes and Protocols: 2-Vinyl-5,6,7,8-tetrahydroquinoline in the Preparation of Novel Cardiovascular Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-vinyl-5,6,7,8-tetrahydroquinoline as a key scaffold in the synthesis of novel cardiovascular drugs. While direct cardiovascular applications of this specific compound are an emerging area of research, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has shown significant promise in modulating cardiovascular function. This document outlines the rationale, potential mechanisms of action, synthetic protocols, and proposed experimental workflows for investigating this compound derivatives as next-generation cardiovascular therapeutics.
Introduction and Rationale
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Several derivatives of the closely related tetrahydroisoquinoline have demonstrated cardiovascular effects, including the ability to interact with L-type calcium channels, which are critical targets in the management of hypertension and angina.[1][2] For instance, certain substituted tetrahydroisoquinolines have been shown to inhibit [3H]-nitrendipine binding and high KCl-induced contraction of rat aorta, suggesting a calcium channel blocking mechanism.[1] Furthermore, quinoline and dihydroquinoline derivatives have been synthesized and evaluated for their cardioprotective activities.[3]
The introduction of a vinyl group at the 2-position of the 5,6,7,8-tetrahydroquinoline scaffold offers a versatile handle for further chemical modifications, allowing for the creation of a diverse library of compounds for screening. This reactive moiety can participate in various chemical reactions, including Michael additions, Diels-Alder reactions, and polymerizations, enabling the attachment of different pharmacophores to fine-tune the biological activity and pharmacokinetic properties of the parent molecule.
This document provides a framework for the synthesis and evaluation of novel cardiovascular drug candidates based on the this compound scaffold.
Potential Therapeutic Targets and Mechanisms of Action
Based on the pharmacological profiles of related tetrahydroquinoline and tetrahydroisoquinoline derivatives, novel compounds derived from this compound could potentially target several key players in the cardiovascular system.
Potential Molecular Targets:
-
L-type Calcium Channels: Blockade of these channels in vascular smooth muscle leads to vasodilation and a reduction in blood pressure. In the heart, this can lead to a decrease in heart rate and contractility.[1]
-
Potassium Channels: Modulation of various potassium channels can affect cardiac action potential duration and vascular tone.
-
Adrenergic Receptors: Antagonism of alpha- or beta-adrenergic receptors is a well-established strategy for treating hypertension and other cardiovascular diseases.
-
Enzymes: Inhibition of enzymes such as angiotensin-converting enzyme (ACE) or phosphodiesterases represents another avenue for therapeutic intervention.
The proposed primary mechanism of action for derivatives of this compound is the modulation of ion channels, particularly L-type calcium channels, leading to vasorelaxant and cardioprotective effects.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of vinylquinolines. A common approach involves the reaction of the corresponding 2-methyl-5,6,7,8-tetrahydroquinoline with formaldehyde.
Materials:
-
2-Methyl-5,6,7,8-tetrahydroquinoline
-
Formaldehyde (37% aqueous solution)
-
Diethylamine hydrochloride
-
Triethylamine
-
Toluene
-
Sodium hydroxide (10% aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2-methyl-5,6,7,8-tetrahydroquinoline (1 equivalent) in toluene, add diethylamine hydrochloride (0.2 equivalents) and triethylamine (0.1 equivalents).
-
Heat the mixture to reflux (approximately 110-120 °C).
-
Slowly add formaldehyde solution (1.5 equivalents) to the refluxing mixture over a period of 1 hour.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 10% aqueous sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Synthesis of Novel Cardiovascular Drug Candidates
The vinyl group of this compound can be functionalized through various reactions to generate a library of derivatives. The following is a general protocol for a Michael addition reaction.
Materials:
-
This compound
-
Nucleophile (e.g., a substituted amine, thiol, or alcohol)
-
Suitable solvent (e.g., ethanol, methanol, THF)
-
Catalyst (if required, e.g., a base like triethylamine or DBU)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the nucleophile (1.1 equivalents) to the solution.
-
If necessary, add a catalytic amount of base.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired derivative.
In Vitro Pharmacological Evaluation
3.3.1. Aortic Ring Vasorelaxation Assay
This assay assesses the vasorelaxant properties of the synthesized compounds.
Procedure:
-
Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and bubbled with 95% O2 / 5% CO2.
-
Induce contraction of the aortic rings with a high concentration of potassium chloride (e.g., 80 mM KCl) or phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, cumulatively add the test compounds at increasing concentrations.
-
Record the changes in tension to determine the concentration-response curve and calculate the EC50 value for vasorelaxation.
3.3.2. Calcium Channel Blocking Activity Assay
This assay evaluates the ability of the compounds to block L-type calcium channels.
Procedure:
-
Depolarize the aortic rings with a high KCl solution in a calcium-free Krebs-Henseleit solution.
-
Add calcium chloride cumulatively to elicit concentration-dependent contractions.
-
In a parallel experiment, pre-incubate the aortic rings with the test compound for 20-30 minutes before the cumulative addition of calcium chloride.
-
Compare the concentration-response curves in the presence and absence of the test compound to determine its inhibitory effect on calcium-induced contractions.
Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison of the potencies of different derivatives.
| Compound ID | Structure | Vasorelaxation EC50 (µM) | Calcium Channel Blockade IC50 (µM) |
| Lead Compound | This compound | To be determined | To be determined |
| Derivative 1 | Structure of Derivative 1 | Experimental Value | Experimental Value |
| Derivative 2 | Structure of Derivative 2 | Experimental Value | Experimental Value |
| Reference Drug | Nifedipine | Known Value | Known Value |
Table 1: Summary of in vitro pharmacological data for this compound derivatives.
Visualizations
Proposed Signaling Pathway for Vasorelaxation
Caption: Proposed mechanism of vasorelaxation by this compound derivatives.
Experimental Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and in vitro screening of novel cardiovascular drug candidates.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel cardiovascular drugs. Its synthetic tractability and the proven cardiovascular activity of related tetrahydroquinoline structures provide a strong rationale for further investigation. The protocols and workflows outlined in these application notes offer a systematic approach to synthesize, screen, and identify lead compounds with therapeutic potential for the management of cardiovascular diseases. Further studies, including in vivo efficacy and safety evaluations, will be necessary to fully elucidate the therapeutic value of this novel class of compounds.
References
Gold-Catalyzed Intramolecular Hydroarylation: A Robust Route to Tetrahydroquinolines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydroquinolines are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in the core structures of numerous pharmaceuticals and biologically active molecules. Their synthesis has been a subject of intense research, with various methods developed to construct this valuable scaffold. Among these, gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines has emerged as a powerful and efficient strategy. This method offers several advantages, including mild reaction conditions, high atom economy, excellent regioselectivity, and broad substrate scope.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroquinolines via gold-catalyzed intramolecular hydroarylation.
Reaction Principle
The gold-catalyzed intramolecular hydroarylation proceeds via the activation of the alkyne moiety of an N-aryl propargylamine by a cationic gold(I) catalyst. This activation renders the alkyne susceptible to nucleophilic attack by the electron-rich aromatic ring, leading to a cyclization event. The reaction typically follows a Friedel-Crafts-type mechanism, resulting in the formation of a dihydroquinoline intermediate.[3] In some protocols, a subsequent transfer hydrogenation step, often facilitated by the same gold catalyst or an additive, reduces the dihydroquinoline in situ to afford the final tetrahydroquinoline product.[1][4]
A proposed mechanism for the gold-catalyzed intramolecular hydroarylation is depicted below. The cationic gold catalyst coordinates to the alkyne, activating it for the intramolecular electrophilic attack by the aniline ring. Subsequent protonolysis of the carbon-gold bond regenerates the active catalyst and yields the dihydroquinoline product.
Reaction Mechanism
Caption: Proposed mechanism for gold-catalyzed intramolecular hydroarylation.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for the gold-catalyzed synthesis of tetrahydroquinolines.
Caption: General experimental workflow for tetrahydroquinoline synthesis.
Protocol 1: Synthesis of 1,2-Dihydroquinolines from N-Ethoxycarbonyl-N-propargylanilines
This protocol is adapted from a reported procedure for the synthesis of functionalized 1,2-dihydroquinolines.[5]
Materials:
-
N-ethoxycarbonyl-N-propargylaniline substrate
-
JohnPhosAu(MeCN)SbF6 (Gold catalyst)
-
Dichloromethane (CH2Cl2), anhydrous
-
Carousel Tube Reactor or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a Carousel Tube Reactor equipped with a magnetic stirring bar, add the N-ethoxycarbonyl-N-propargylaniline substrate (1.0 equiv., e.g., 0.35 mmol).
-
Add the gold catalyst, JohnPhosAu(MeCN)SbF6 (0.04 equiv., 4 mol%).
-
Add anhydrous dichloromethane (to achieve a concentration of ~0.175 M).
-
Seal the reactor and place it on a preheated stirrer plate at 80 °C.
-
Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1 hour), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by filtration through a short pad of silica gel or by flash column chromatography on silica gel.
Protocol 2: Tandem Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines
This protocol is based on the work of Yi et al. for the direct synthesis of tetrahydroquinolines.[1]
Materials:
-
N-aryl propargylamine substrate
-
XPhosAuNTf2 (Gold catalyst)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add the N-aryl propargylamine substrate (1.0 equiv.).
-
Add the gold catalyst, XPhosAuNTf2 (catalyst loading to be optimized, e.g., 2-5 mol%).
-
Add HFIP as the solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed and the dihydroquinoline intermediate is fully converted to the tetrahydroquinoline.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline.
Data Presentation
The following tables summarize representative quantitative data for the gold-catalyzed synthesis of tetrahydroquinoline derivatives.
Table 1: Gold-Catalyzed Intramolecular Hydroarylation of N-Ethoxycarbonyl-N-propargylanilines [6]
| Entry | Substrate (R) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | JohnPhosAu(MeCN)SbF6 (4) | CH2Cl2 | 80 | 1 | 95 |
| 2 | 4-Me | JohnPhosAu(MeCN)SbF6 (4) | CH2Cl2 | 80 | 1 | 98 |
| 3 | 4-OMe | JohnPhosAu(MeCN)SbF6 (4) | CH2Cl2 | 80 | 1 | 99 |
| 4 | 4-Cl | JohnPhosAu(MeCN)SbF6 (4) | CH2Cl2 | 80 | 2 | 85 |
| 5 | 3-Me | JohnPhosAu(MeCN)SbF6 (4) | CH2Cl2 | 80 | 1.5 | 92 |
Table 2: Tandem Gold-Catalyzed Hydroarylation/Transfer Hydrogenation of N-Aryl Propargylamines [1]
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(prop-2-yn-1-yl)aniline | XPhosAuNTf2 (5) | HFIP | 80 | 12 | 87 |
| 2 | 4-methyl-N-(prop-2-yn-1-yl)aniline | XPhosAuNTf2 (5) | HFIP | 80 | 12 | 85 |
| 3 | 4-methoxy-N-(prop-2-yn-1-yl)aniline | XPhosAuNTf2 (5) | HFIP | 80 | 12 | 82 |
| 4 | 4-chloro-N-(prop-2-yn-1-yl)aniline | XPhosAuNTf2 (5) | HFIP | 80 | 12 | 78 |
| 5 | N-(1-phenylprop-2-yn-1-yl)aniline | XPhosAuNTf2 (5) | HFIP | 100 | 24 | 75 |
Logical Relationships of Reaction Components
The success of the gold-catalyzed intramolecular hydroarylation is dependent on the interplay of several key components.
Caption: Interdependence of reaction components and outcomes.
Conclusion
Gold-catalyzed intramolecular hydroarylation represents a highly effective and versatile method for the synthesis of tetrahydroquinolines and their dihydro-precursors. The mild reaction conditions, broad substrate tolerance, and high yields make this an attractive strategy for both academic research and industrial applications in drug discovery and development. The choice of the gold catalyst, particularly the ancillary ligand and the counter-ion, as well as the solvent, are critical factors that influence the efficiency and selectivity of the transformation. The provided protocols offer a solid foundation for researchers to explore and optimize this powerful synthetic tool.
References
- 1. Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines [organic-chemistry.org]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. Gold-catalyzed hydroarylation reactions: a comprehensive overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4 H-pyrrolo[3,2,1-ij]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-vinylquinoline compounds as intermediates for drug synthesis.
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, 2-vinylquinolines have emerged as particularly valuable intermediates in the synthesis of complex drug molecules. Their versatile reactivity allows for further molecular elaborations, leading to compounds with significant pharmacological activities, including antimalarial, anticancer, antileishmanial, and anti-asthmatic properties. Notably, substituted 2-vinylquinolines are key precursors in the synthesis of the leukotriene D4 antagonist, Montelukast, a widely used medication for the management of asthma.
This document provides detailed application notes and experimental protocols for the synthesis of 2-vinylquinoline compounds, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are based on established and efficient synthetic strategies, offering a practical guide for the laboratory-scale preparation of these important intermediates.
Synthetic Strategies Overview
Several synthetic routes have been developed for the preparation of 2-vinylquinolines. The most common approaches involve the condensation of 2-methylquinolines with aldehydes or the use of Wittig-type reactions. Recent advancements have focused on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions. This includes the use of microwave-assisted synthesis and catalyst-free methods.
Herein, we detail three prominent methods for the synthesis of 2-vinylquinolines:
-
Microwave-Assisted Trifluoromethanesulfonamide-Mediated Olefination: A rapid and efficient method that utilizes microwave irradiation to accelerate the condensation of 2-methylquinolines with various aldehydes.[1]
-
Direct Condensation with Formaldehyde: A straightforward approach for synthesizing the parent 2-vinylquinoline and its derivatives, often employed in the synthesis of intermediates for drugs like Montelukast.[2]
-
Catalyst-Free Mannich-Type Reaction with Deamination: A facile, catalyst-free method that proceeds via a direct deamination reaction during a Mannich synthesis, offering high yields and a broad substrate scope.[3][4]
The choice of method may depend on the desired substitution pattern, available starting materials, and required scale of the synthesis.
Data Presentation: A Comparative Summary of Synthetic Methods
The following tables summarize the quantitative data from key experiments for the synthesis of various 2-vinylquinoline derivatives using the aforementioned methods.
Table 1: Microwave-Assisted Synthesis of 2-Vinylquinolines [1]
| Entry | 2-Methylquinoline Derivative | Aldehyde | Product | Yield (%) |
| 1 | 2-Methylquinoline | Benzaldehyde | 2-Styrylquinoline | 95 |
| 2 | 2-Methylquinoline | 4-Chlorobenzaldehyde | 2-(4-Chlorostyryl)quinoline | 92 |
| 3 | 2-Methylquinoline | 4-Methoxybenzaldehyde | 2-(4-Methoxystyryl)quinoline | 96 |
| 4 | 4-Chloro-2-methylquinoline | Benzaldehyde | 4-Chloro-2-styrylquinoline | 75 |
| 5 | 2-Methylquinoline | Thiophenecarboxaldehyde | 2-(2-(Thiophen-2-yl)vinyl)quinoline | 88 |
Table 2: Direct Condensation of 2-Methylquinolines with Formaldehyde [2]
| Entry | 2-Methylquinoline Derivative | Product | Yield (%) |
| 1 | 2-Methyl-7-chloroquinoline | 2-Vinyl-7-chloroquinoline | High |
| 2 | 2,6-Dimethylquinoline | 2-Vinyl-6-methylquinoline | High |
| 3 | 2-Methyl-6-methoxyquinoline | 2-Vinyl-6-methoxyquinoline | High |
Note: The patent provides examples with high yields but does not always specify the exact percentage.
Table 3: Catalyst-Free Synthesis of 2-Vinylquinolines [3]
| Entry | 2-Methylquinoline Derivative | Product | Yield (%) |
| 1 | 2-Methylquinoline | 2-Vinylquinoline | 73 |
| 2 | 7-Chloro-2-methylquinoline | 7-Chloro-2-vinylquinoline | 95 |
| 3 | 6-Bromo-2-methylquinoline | 6-Bromo-2-vinylquinoline | 85 |
| 4 | 8-Methoxy-2-methylquinoline | 8-Methoxy-2-vinylquinoline | 90 |
| 5 | 6-Methyl-2-methylquinoline | 6-Methyl-2-vinylquinoline | 92 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Vinylquinolines
This protocol is based on the trifluoromethanesulfonamide-mediated olefination of 2-methylquinolines and aldehydes under microwave irradiation.[1]
Materials:
-
Substituted 2-methylquinoline (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Trifluoromethanesulfonamide (TfNH₂) (0.2 equiv)
-
Toluene
-
Microwave synthesis reactor
Procedure:
-
To a microwave reactor vial, add the substituted 2-methylquinoline (1.0 mmol), the corresponding aldehyde (1.2 mmol), and trifluoromethanesulfonamide (0.2 mmol).
-
Add toluene (2 mL) to the vial.
-
Seal the vial and place it in the microwave synthesis reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-vinylquinoline.
Protocol 2: Direct Condensation with Formaldehyde
This protocol describes the synthesis of 2-vinylquinolines by the direct reaction of 2-methylquinolines with formaldehyde, a key step in the synthesis of the drug Montelukast.[2]
Materials:
-
Substituted 2-methylquinoline (1.0 equiv)
-
Formaldehyde solution (e.g., 37% in water) (1.3 equiv)
-
Diethylamine hydrochloride (1.3 equiv)
-
Triethylamine
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-methylquinoline (1.0 mol) in a mixture of ethanol and water.
-
Add diethylamine hydrochloride (1.3 mol) to the solution.
-
Add triethylamine (e.g., 8 mL per mol of 2-methylquinoline).
-
Add the formaldehyde solution (1.3 mol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by recrystallization or silica gel column chromatography to yield the 2-vinylquinoline product.
Protocol 3: Catalyst-Free Synthesis via Mannich-Type Reaction and Deamination
This protocol outlines a facile, catalyst-free method for the synthesis of 2-vinylquinolines.[3][4]
Materials:
-
Substituted 2-methylquinoline (1.0 equiv)
-
Formaldehyde solution (1.3 equiv)
-
A secondary amine (e.g., diethylamine) (1.3 equiv)
-
1,4-Dioxane
-
Trimethylamine (catalytic amount)
Procedure:
-
In a round-bottom flask, combine the substituted 2-methylquinoline (5 mmol), formaldehyde solution (6.5 mmol), and the secondary amine (6.5 mmol).
-
Add 1,4-dioxane (2 mL) and a catalytic amount of trimethylamine (0.1 mL).
-
Heat the mixture at 100 °C.
-
Monitor the reaction by TLC until the starting 2-methylquinoline is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (n-heptane/EtOAc) to obtain the desired 2-vinylquinoline.
Visualizations: Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Microwave-Assisted Synthesis of 2-Vinylquinolines.
Caption: Workflow for Direct Condensation with Formaldehyde.
References
- 1. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Facile catalyst-free synthesis of 2-vinylquinolines via a direct deamination reaction occurring during Mannich synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of tetrahydroquinolines.
Welcome to the technical support center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common factors affecting the yield of tetrahydroquinoline synthesis?
A1: Low yields in tetrahydroquinoline synthesis can stem from several factors. Key considerations include the choice of catalyst, solvent, reaction temperature, and the nature of the starting materials. For instance, in domino reactions for synthesizing tetrahydroquinolines, the amount of catalyst can be critical, with some processes requiring a higher loading (e.g., >20 wt%) to proceed efficiently, presumably due to catalyst poisoning.[1] The solvent also plays a crucial role; in reductive cyclizations of 2-nitrochalcones, dichloromethane has been reported to provide the best selectivity and highest yields (65%–90%).[1]
Q2: I am observing the formation of significant by-products. What are the common side reactions and how can I minimize them?
A2: A common side reaction is the formation of the corresponding quinoline derivative instead of the desired tetrahydroquinoline. This is often due to over-oxidation or dehydrogenation. To prevent this, it is crucial to control the reaction conditions carefully. For example, in the reductive cyclization of 2-nitrochalcones, rapid reduction of the side chain double bond in addition to the nitro group is essential to prevent the formation of quinoline by-products.[1] In other methods, such as the thermal annulation of N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes, quinoline and 2-aminostyrene are major by-products.[1] Careful selection of the catalyst and reaction conditions can help favor the formation of the tetrahydroquinoline.
Q3: My catalyst seems to be deactivating quickly. What are the potential causes and solutions?
A3: Catalyst deactivation is a common issue, particularly in hydrogenation reactions.[1][2] It can be caused by poisoning from starting materials, intermediates, or by-products. For instance, in a reduction-double reductive amination sequence, a relatively large amount of catalyst (>20 wt%) was required, suggesting potential catalyst poisoning after the initial cyclization.[1] To address this, consider using a higher catalyst loading, ensuring the purity of your starting materials, or using a more robust catalyst. In some cases, catalyst deactivation can be a complex process involving the formation of strongly adsorbed species on the catalyst surface.
Q4: How critical is the choice of solvent in tetrahydroquinoline synthesis?
A4: The solvent can have a significant impact on the reaction's success, influencing both yield and selectivity. For example, in the thermal annulation of certain chromium Fischer carbenes to form tetrahydroquinolines, yields were highest when acetonitrile was used as the solvent.[1] In another instance, the synthesis of tetrahydropyrimidine quinolones, water was found to be the optimal solvent compared to dichloromethane, methanol, ethanol, or solvent-free conditions.[3] It is advisable to screen different solvents to find the optimal one for your specific reaction.
Troubleshooting Guides
Problem 1: Low or No Product Formation in Povarov Reaction
The Povarov reaction is a powerful tool for synthesizing tetrahydroquinolines, but its success is sensitive to several factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Povarov reaction.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Imine Formation | The Povarov reaction begins with the formation of an imine from an aniline and an aldehyde.[4] If this step is inefficient, the overall yield will be low. Troubleshooting: Confirm imine formation by TLC or NMR before proceeding. If necessary, use a dehydrating agent or a different catalyst for imine formation. |
| Inactive Lewis Acid | Lewis acids are crucial for activating the imine.[4] They can be deactivated by moisture. Troubleshooting: Use a freshly opened bottle of the Lewis acid or purify it before use. Consider screening different Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Y(OTf)₃).[4] |
| Inappropriate Solvent | The solvent can significantly influence the reaction rate and yield. Troubleshooting: Toluene and ethanol are commonly used solvents for the Povarov reaction.[5] A solvent screen may be necessary to find the optimal conditions for your specific substrates. |
| Suboptimal Temperature | The optimal temperature can vary depending on the reactants and catalyst. Troubleshooting: While some Povarov reactions proceed at room temperature, others may require heating.[5] Experiment with a range of temperatures to find the sweet spot. |
| Poorly Reactive Alkene | The alkene must be electron-rich for the reaction to proceed efficiently.[4] Troubleshooting: If you are using a less reactive alkene, consider switching to a more electron-rich one, such as an enol ether or enamine. |
Problem 2: Poor Regioselectivity in Friedländer Annulation
The Friedländer synthesis can sometimes lead to a mixture of regioisomers when using unsymmetrical ketones.
Troubleshooting Logic:
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Povarov reaction - Wikipedia [en.wikipedia.org]
- 5. sci-rad.com [sci-rad.com]
Technical Support Center: Synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Vinyl-5,6,7,8-tetrahydroquinoline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible and common synthetic route involves the formation of the tetrahydroquinoline core, followed by the introduction of the vinyl group.
A potential synthetic pathway is outlined below:
-
Synthesis of 5,6,7,8-tetrahydroquinoline: Typically achieved through the hydrogenation of quinoline.
-
Introduction of a 2-methyl group: This can be challenging on the pre-formed tetrahydroquinoline. A more common approach is to start with a substituted aniline in a Doebner-von Miller type reaction to form 2-methylquinoline, followed by hydrogenation.
-
Formation of the 2-vinyl group: This is often accomplished by the condensation of the 2-methyl-5,6,7,8-tetrahydroquinoline with formaldehyde or through a Wittig reaction on the corresponding 2-formyl derivative.
Issue 1: Low yield in the synthesis of the 5,6,7,8-tetrahydroquinoline core.
| Question | Possible Cause | Suggested Solution |
| Why is the yield of 5,6,7,8-tetrahydroquinoline low during the hydrogenation of quinoline? | Incomplete reaction or side reactions such as over-reduction to decahydroquinoline. | Optimize reaction conditions including catalyst type (e.g., Pd/C, Raney Ni), catalyst loading, hydrogen pressure, temperature, and reaction time. Monitor the reaction progress using techniques like TLC or GC-MS to avoid over-reduction. |
| Are there alternative methods to the direct hydrogenation of quinoline? | Yes, the Doebner-von Miller reaction using an appropriate aniline and α,β-unsaturated carbonyl compound can be used to construct the quinoline ring, which is then hydrogenated.[1][2][3] This allows for the introduction of substituents at an early stage. | Consider a multi-step synthesis starting from a suitable aniline to first synthesize a substituted quinoline, which is then hydrogenated. This can sometimes provide better overall yields and control over substitution patterns. |
Issue 2: Difficulties with the introduction or reaction of the 2-methyl group.
| Question | Possible Cause | Suggested Solution |
| Why is the reaction between 2-methyl-5,6,7,8-tetrahydroquinoline and formaldehyde not proceeding or giving low yields of the vinyl product? | The reaction conditions may not be optimal, leading to side reactions or low conversion. The basicity of the tetrahydroquinoline nitrogen can also influence the reaction. | Based on analogous reactions with 2-methylquinolines, the reaction with formaldehyde is often carried out in the presence of a secondary amine hydrochloride and a small amount of an organic base like triethylamine.[4] The temperature and reaction time are critical parameters to optimize.[4] |
| What are common side products in the reaction with formaldehyde? | Polymerization of formaldehyde, formation of adducts, and potential N-alkylation are possible side reactions. | Use a formaldehyde surrogate or control the stoichiometry of formaldehyde carefully.[5] Purification by column chromatography or recrystallization can help to isolate the desired product.[4] |
Issue 3: Low efficiency in the vinylation step via a Wittig reaction.
| Question | Possible Cause | Suggested Solution |
| The Wittig reaction of 2-formyl-5,6,7,8-tetrahydroquinoline is not working. What could be the issue? | The ylide may not be forming efficiently, or it may not be reactive enough. The aldehyde itself might be unstable. | Ensure the phosphonium salt precursor is dry and the base used for ylide generation is strong enough (e.g., n-BuLi, NaH). The reaction is typically performed under anhydrous conditions.[6][7][8] |
| The Wittig reaction gives a mixture of E/Z isomers. How can I improve the stereoselectivity? | The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene.[7] | The choice of phosphonium salt and reaction conditions can influence the E/Z ratio. For specific stereochemical outcomes, consider modified Wittig-type reactions like the Horner-Wadsworth-Emmons reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common approach would be to start with 2-methyl-5,6,7,8-tetrahydroquinoline. This precursor can be synthesized by the hydrogenation of 2-methylquinoline, which in turn can be prepared via a Doebner-von Miller reaction.
Q2: What are the key reaction parameters to control for improving the yield?
For the hydrogenation step, catalyst selection, hydrogen pressure, and temperature are crucial. In the subsequent vinylation step with formaldehyde, the molar ratio of reactants, temperature, and presence of catalysts (like a secondary amine salt and an organic base) are critical.[4]
Q3: How can I purify the final product, this compound?
Purification can typically be achieved by column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure. The choice of solvent for chromatography and recrystallization will depend on the polarity of the final compound and any impurities.
Q4: Are there any safety precautions I should be aware of?
Working with hydrogen gas requires a properly set up and ventilated hydrogenation apparatus. Many of the reagents used, such as strong bases (n-BuLi) and formaldehyde, are hazardous and should be handled with appropriate personal protective equipment in a fume hood.
Data Presentation
Table 1: Exemplary Reaction Conditions for the Synthesis of Substituted 2-Vinylquinolines from 2-Methylquinolines and Formaldehyde.
This data is adapted from a patent for the synthesis of 2-vinylquinolines and can serve as a starting point for optimizing the vinylation of 2-methyl-5,6,7,8-tetrahydroquinoline.[4]
| 2-Methylquinoline Derivative | Formaldehyde (eq.) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-dimethylquinoline | 1.3 | Diethylamine HCl, Triethylamine | 95% Ethanol | Reflux | 4 | 71.9 |
| 2-methyl-6,7-dichloroquinoline | 1.3 | Diethylamine HCl, Triethylamine | 95% Ethanol | Reflux | 5.5 | 61.8 |
| 2-methyl-6-fluoro-7-chloroquinoline | 1.3 | Diethylamine HCl, Triethylamine | 95% Ethanol | Reflux | 6 | 79.2 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Vinylquinoline from 2-Methylquinoline (to be adapted for the tetrahydro- derivative) [4]
-
To a reaction vessel, add the 2-methylquinoline derivative, a 37% formaldehyde solution (1.3 equivalents), triethylamine, and 95% ethanol.
-
Stir the mixture and heat to approximately 60 °C until all solids dissolve.
-
Prepare a solution of diethylamine hydrochloride (1.3 equivalents) in a mixture of ethanol and water.
-
Slowly add the diethylamine hydrochloride solution to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous workup with a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Wittig Reaction [6][8]
-
Suspend the appropriate phosphonium salt in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).
-
Add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to form the ylide (a color change is often observed).
-
Stir the mixture for a period to ensure complete ylide formation.
-
Add a solution of the 2-formyl-5,6,7,8-tetrahydroquinoline in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Mandatory Visualization
Caption: Logical workflow for the synthesis of this compound and associated troubleshooting points.
Caption: Experimental workflow for the vinylation of 2-methyl-5,6,7,8-tetrahydroquinoline.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 5. Formaldehyde surrogates in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Purification of 2-Vinyl-5,6,7,8-tetrahydroquinoline and its Derivatives
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of 2-Vinyl-5,6,7,8-tetrahydroquinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
The most prevalent methods for purifying vinylquinoline compounds are column chromatography and recrystallization.[1][2] Column chromatography is a versatile technique used to separate compounds from a mixture based on their differential adsorption to a stationary phase.[3][4] Recrystallization is a technique used to purify solid compounds by dissolving them in a suitable solvent and allowing them to crystallize out, leaving impurities behind in the solution.[1]
Q2: What common issues might I encounter during the purification of these compounds?
Researchers may face several challenges, including:
-
Compound Instability: Vinylquinolines can be sensitive to acidic conditions, potentially leading to decomposition on standard silica gel.[5] The vinyl group is also susceptible to polymerization, especially under heat or in the presence of radical initiators.
-
Poor Separation in Chromatography: Co-elution of the desired product with impurities of similar polarity can occur.[5]
-
Low Recovery from Recrystallization: This can be due to the selection of a suboptimal solvent system or premature crystallization.
-
Product Tailing on TLC and Column Chromatography: The basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel, leading to broad, streaky spots and poor separation.
Q3: How can I prevent the polymerization of the vinyl group during purification?
To minimize polymerization, it is advisable to:
-
Avoid excessive heating during solvent evaporation.
-
Store the compound at low temperatures and under an inert atmosphere (e.g., argon or nitrogen).
-
Consider adding a radical inhibitor, such as BHT (butylated hydroxytoluene), to solvents if polymerization is a persistent issue, although this will need to be removed in a subsequent step.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound has decomposed on the silica gel.[5] | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting (2D TLC can also be used).[5][6] If decomposition occurs, consider using a deactivated stationary phase like neutral alumina or deactivated silica gel.[5] | |
| Poor separation of the product from impurities. | The chosen solvent system has poor selectivity. | Screen various solvent systems using TLC to find one that provides the best separation (a difference in Rf values of at least 0.2 is ideal).[5] |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-100g of silica gel for every 1g of crude material. | |
| Streaking or "tailing" of the product spot. | Strong interaction between the basic quinoline nitrogen and acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent. This will compete for the active sites on the silica gel and improve the peak shape. |
| The sample was not dissolved in a minimal amount of solvent before loading. | Dissolve the crude product in the smallest possible volume of solvent, preferably the eluent, before applying it to the column. |
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent. | Add a co-solvent (anti-solvent) in which the compound is less soluble, dropwise, until turbidity persists. Then, gently heat until the solution is clear and allow it to cool slowly. A common solvent system for vinylquinolines is ethyl acetate/petroleum ether.[1] |
| The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. | |
| Oily precipitate forms instead of crystals. | The compound is "oiling out," which can happen if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization. |
| Low recovery of the purified product. | Too much solvent was used, keeping a significant portion of the product dissolved. | Minimize the amount of hot solvent used to dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize precipitation before filtering. |
| The crystals were washed with a solvent in which they are soluble. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Quantitative Data Summary
The following table summarizes purification data for various 2-vinylquinoline derivatives as reported in the literature.
| Compound | Purification Method | Solvent System | Yield |
| 2-vinyl-6-methoxyquinoline | Recrystallization | Ethyl acetate / Petroleum ether | 72.9% |
| 2-vinyl-6-chloroquinoline | Recrystallization | Ethyl acetate / Petroleum ether | 75.8% |
| 2-vinyl-6-ethoxyquinoline | Recrystallization | Ethyl acetate / Petroleum ether | 69.9% |
| 2-vinyl-6,7-dichloroquinoline | Recrystallization | Ethyl acetate / Petroleum ether | 61.8% |
| 2-vinyl-6-fluoro-7-chloroquinoline | Recrystallization | Ethyl acetate / Petroleum ether | 79.2% |
| 2-vinyl-6-methylquinoline | Recrystallization | Ethyl acetate / Petroleum ether | 71.9% |
| Data sourced from patent CN101591291A[1] |
Experimental Protocols
Protocol: Flash Column Chromatography of a 2-Vinylquinoline Derivative
This protocol is a general guideline and should be optimized for the specific derivative being purified.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate) that provides an Rf value of ~0.3 for the desired compound and good separation from impurities.
-
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin elution, collecting fractions in test tubes.[3]
-
Maintain a constant flow rate. If separation is difficult, a slower flow rate may improve resolution.
-
-
Fraction Analysis:
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure, avoiding high temperatures.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the purification of this compound and its derivatives.
Caption: General workflow for the purification of 2-vinylquinoline derivatives.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
- 1. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Vinylquinoline Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-vinylquinoline compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-vinylquinoline?
A1: The primary synthetic routes to 2-vinylquinoline and its derivatives include:
-
Direct Condensation (Aldol-type): Reaction of a 2-methylquinoline with an aldehyde. This is often considered the most direct and cost-effective method.[1]
-
Wittig Reaction: Reaction of a 2-quinolinecarboxaldehyde with a phosphorus ylide.[1]
-
Doebner-von Miller Reaction: A general method for quinoline synthesis where an aniline reacts with an α,β-unsaturated carbonyl compound. While not specific to 2-vinylquinoline, modifications can be used.
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods are also employed but can be limited by the cost of the catalyst and potentially unsatisfactory yields.[1]
Q2: What are the major side reactions I should be aware of during the synthesis of 2-vinylquinoline?
A2: The most common side reactions are dependent on the synthetic route:
-
Polymerization: The vinyl group of the 2-vinylquinoline product is susceptible to polymerization, especially at elevated temperatures or in the presence of acid catalysts. This can lead to the formation of viscous, insoluble, or "pop-corn" like polymers.[2]
-
Formation of Triphenylphosphine Oxide (TPPO): In the Wittig reaction, TPPO is a stoichiometric byproduct that can be challenging to separate from the desired product due to its solubility in many organic solvents.[1][3]
-
Aldol Adduct Formation: In direct condensation reactions, the initial β-hydroxy aldehyde (aldol adduct) may not fully dehydrate to the vinylquinoline, leading to a mixture of products.
-
Complex Mixture Formation (Doebner-von Miller): The use of certain substituted α,β-unsaturated aldehydes in the Doebner-von Miller reaction can result in the formation of complex mixtures with only trace amounts of the desired quinoline product.
Q3: My 2-vinylquinoline product is polymerizing during distillation. How can I prevent this?
A3: Polymerization during purification, especially at the elevated temperatures of distillation, is a common issue. To mitigate this, consider the following:
-
Use of Polymerization Inhibitors: The addition of a small amount of a polymerization inhibitor to the crude product before distillation can be highly effective. Examples of inhibitors include:
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of the 2-vinylquinoline, thereby reducing the thermal stress on the molecule and decreasing the likelihood of polymerization.
Troubleshooting Guides
Issue 1: Low Yield in Direct Condensation of 2-Methylquinoline with an Aldehyde
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted 2-methylquinoline.
-
The isolated yield of 2-vinylquinoline is below expectations.
-
Formation of a complex mixture of products is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Catalyst System | The choice of catalyst is crucial. For the reaction with formaldehyde, a combination of a secondary amine salt (e.g., diethylamine hydrochloride) and a tertiary amine base (e.g., triethylamine) has been shown to give high yields.[5] |
| Incomplete Dehydration of Aldol Adduct | Ensure sufficient heating and/or the presence of a suitable dehydrating agent or catalyst to drive the reaction to the final vinyl product. The reaction temperature and time should be optimized. |
| Sub-optimal Reaction Conditions | For microwave-assisted synthesis, optimization of temperature, time, and solvent is critical. For example, in a trifluoromethanesulfonamide-mediated reaction, DMF was found to be the optimal solvent at 140°C for 20 minutes.[1] |
| Polymerization of the Product | If the reaction is run at a high temperature for an extended period, the product may polymerize. Consider adding a polymerization inhibitor if this is suspected. |
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO) from Wittig Reaction Product
Symptoms:
-
The final product is contaminated with a significant amount of TPPO, as confirmed by NMR or other analytical techniques.
-
The product is difficult to crystallize or purify by column chromatography.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-elution during Chromatography | TPPO can have similar polarity to the 2-vinylquinoline product, making separation by standard silica gel chromatography challenging. |
| High Solubility of TPPO in Common Solvents | TPPO is soluble in many organic solvents, making its removal by simple extraction difficult.[3] |
| Precipitation of TPPO | Exploit the low solubility of TPPO in nonpolar solvents. After the reaction, remove the reaction solvent and triturate the crude residue with a nonpolar solvent like hexane, diethyl ether, or a mixture of both. The TPPO should precipitate and can be removed by filtration.[3] |
| Formation of a Metal Complex | Treat the crude product mixture with a metal salt such as magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂). This forms a complex with TPPO that is insoluble in many organic solvents and can be filtered off.[6] |
| Crystallization | If the 2-vinylquinoline product is a solid, careful selection of a recrystallization solvent system (e.g., ethyl acetate/petroleum ether) can lead to the selective crystallization of the product, leaving the TPPO in the mother liquor.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Vinylquinoline via Direct Condensation with Formaldehyde
This protocol is adapted from a patented procedure and is designed to maximize yield and minimize side reactions.[5]
Materials:
-
2-methylquinoline compound (e.g., 2-methyl-6-chloroquinoline)
-
37% Formaldehyde solution
-
Triethylamine
-
95% Ethanol
-
Diethylamine hydrochloride
-
Water
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a reaction flask, add the 2-methylquinoline compound, 37% formaldehyde solution (1.3 molar equivalents), triethylamine, and 95% ethanol.
-
Stir the mixture and heat to approximately 60°C until all solids are dissolved.
-
Prepare a mixed solution of ethanol, water, and diethylamine hydrochloride (1.3 molar equivalents).
-
Slowly add the mixed solution dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by TLC.
-
Once the starting material is consumed (typically after 3-6 hours), cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 times).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to yield the 2-vinylquinoline compound as a crystalline solid.
Quantitative Data Example (from patent):
| 2-Methylquinoline Reactant | Yield of 2-Vinylquinoline Product |
| 2-methyl-6-chloroquinoline | 75.8% |
| 2-methyl-7-chloroquinoline | 67.1% |
| 2-methyl-6,7-dichloroquinoline | 61.8% |
| 2-vinyl-6-methoxyquinoline | 72.9% |
Visualizations
Diagram 1: General Synthetic Pathways to 2-Vinylquinoline
Caption: Key synthetic routes to 2-vinylquinoline.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low product yield.
Diagram 3: Side Reaction Pathways
Caption: Common side reactions in 2-vinylquinoline synthesis.
References
- 1. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3010964A - Compositions and process for inhibiting the polymerization of vinyl heterocyclic nitrogen compounds - Google Patents [patents.google.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 5. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Overcoming challenges in the anionic polymerization of vinyl-substituted heterocycles.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the anionic polymerization of vinyl-substituted heterocycles.
Troubleshooting Guides
This section addresses common challenges encountered during the anionic polymerization of vinyl-substituted heterocycles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Polymer Yield
Question: My polymerization reaction resulted in a very low yield or no polymer at all. What are the likely causes and how can I improve the yield?
Answer: Low polymer yield is a frequent issue, often stemming from the high sensitivity of anionic polymerization to impurities. Here are the primary causes and troubleshooting steps:
-
Cause 1: Presence of Protic Impurities: Water, alcohols, or even acidic protons on glassware can quench the anionic initiator and propagating chain ends.[1][2]
-
Solution: Rigorous purification of all reagents and glassware is crucial. Monomers and solvents should be freshly distilled over appropriate drying agents (e.g., CaH₂, Na/benzophenone) under an inert atmosphere.[3] Glassware should be flame-dried under vacuum to remove adsorbed moisture.
-
-
Cause 2: Inactive or Insufficient Initiator: The initiator may have degraded due to improper storage or handling, or the amount used may be insufficient to overcome impurities and initiate polymerization.
-
Solution: Use freshly prepared or properly stored initiators. Ensure accurate calculation of the initiator concentration required for the desired molecular weight. It can be beneficial to perform a titration of the initiator solution to determine its exact molarity.
-
-
Cause 3: Inappropriate Initiator Choice: The initiator's nucleophilicity might not be suitable for the specific monomer.[1][4]
-
Cause 4: Poor Monomer Purity: Aside from water, other impurities in the monomer, such as inhibitors or byproducts from synthesis, can terminate the polymerization.
-
Solution: Purify the monomer by vacuum distillation immediately before use. For vinylpyridines, it is common to distill from calcium hydride.[3]
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: The resulting polymer has a broad molecular weight distribution (PDI > 1.2). How can I achieve a narrower distribution?
Answer: A broad PDI in living anionic polymerization suggests issues with initiation, termination, or chain transfer reactions.
-
Cause 1: Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.[1]
-
Solution: Use a more efficient initiator that reacts rapidly with the monomer. For instance, sec-butyllithium often provides faster initiation than n-butyllithium for styrene-like monomers.[1] The choice of solvent can also influence initiation rate; polar solvents like THF generally lead to faster initiation.[1]
-
-
Cause 2: Premature Termination: The presence of impurities, as mentioned for low yield, will randomly terminate growing chains, broadening the PDI.
-
Solution: Ensure meticulous purification of all components of the reaction system. Working under a high vacuum or in a very pure inert atmosphere glovebox is essential.
-
-
Cause 3: Side Reactions with the Heterocycle: The propagating anionic center can sometimes attack the heterocyclic ring of the monomer or another polymer chain, leading to branching and a broader MWD. This is a known issue with vinylpyridines, especially at higher temperatures.
-
Cause 4: Initiator Aggregation: Alkyllithium initiators tend to form aggregates in nonpolar solvents, which can lead to slow and incomplete initiation.[1]
-
Solution: Use a polar solvent like THF to break up these aggregates or add a small amount of a Lewis base (e.g., TMEDA) to a nonpolar solvent system.[4]
-
Issue 3: Unexpected Color Changes or Loss of Color
Question: My reaction mixture showed an unexpected color change, or the characteristic color of the living anions disappeared prematurely. What does this indicate?
Answer: Color is a useful indicator of the state of the living anionic polymerization.
-
Indication 1: Premature Color Loss: The disappearance of the color of the propagating anions (e.g., the reddish color of polystyryl anions or the orange/red of polyvinylpyridyl anions) indicates termination.[1]
-
Cause: This is most often due to quenching by impurities such as air (oxygen), moisture, or carbon dioxide that have leaked into the system.
-
Solution: Check the integrity of your reaction setup for leaks. Ensure all reagents were properly purified and degassed.
-
-
Indication 2: Darkening of the Reaction Mixture: A gradual darkening of the solution, especially with vinylpyridines, can suggest side reactions.
-
Cause: The anionic chain end may be attacking the pyridine ring, leading to complex and often colored side products.
-
Solution: Lowering the reaction temperature is the most effective way to mitigate these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for the anionic polymerization of vinyl-substituted heterocycles like 2-vinylpyridine?
A1: A low temperature, typically -78 °C (dry ice/acetone bath), is highly recommended.[8] This minimizes side reactions, such as the nucleophilic attack of the propagating carbanion on the electrophilic pyridine ring, which can lead to chain termination and branching.[6]
Q2: How do I choose the right initiator for my monomer?
A2: The initiator's reactivity should match that of the monomer. A general guideline is that the pKa of the initiator's conjugate acid should be greater than that of the propagating carbanion.[4] For vinylpyridines and vinylthiophenes, organolithium compounds like n-BuLi and sec-BuLi are common choices.[5] For more sensitive monomers, less nucleophilic initiators like diphenylmethyl lithium or potassium naphthalenide might be more suitable.[5]
Q3: What is the role of a solvent in anionic polymerization?
A3: The solvent plays a critical role in solvating the counter-ion and influencing the nature of the ion pair at the propagating chain end. Polar aprotic solvents like tetrahydrofuran (THF) are commonly used. They promote the formation of solvent-separated ion pairs, which are more reactive and lead to faster polymerization rates compared to nonpolar solvents like toluene or hexane where tight ion pairs and aggregates dominate.[1]
Q4: Can I polymerize vinyl heterocycles with functional groups containing acidic protons?
A4: No, not directly. Monomers with acidic protons (e.g., -OH, -NH₂, -COOH) are incompatible with anionic polymerization as they will protonate and thereby quench the initiator and propagating carbanions.[1] These functional groups must be protected with a suitable protecting group before polymerization and deprotected after the polymerization is complete.
Q5: My poly(4-vinylpyridine) is precipitating during the polymerization in THF at -78°C. What can I do?
A5: This is a known issue as poly(4-vinylpyridine) can have limited solubility in THF at low temperatures, especially at higher molecular weights. To address this, you can try using a co-solvent like N,N-dimethylformamide (DMF) or pyridine to improve solubility.[6] Alternatively, conducting the polymerization at a higher dilution can also help to keep the polymer in solution.
Quantitative Data Summary
The following tables summarize the effects of different experimental parameters on the anionic polymerization of selected vinyl-substituted heterocycles.
Table 1: Effect of Initiator on the Anionic Polymerization of 2-Vinylthiophene (1) in THF at -78°C
| Initiator | Time (min) | Mₙ (calc) ( g/mol ) | Mₙ (exp) ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| sec-BuLi | 5 | 7200 | 6800 | 1.11 | [5] |
| sec-BuLi/αMS | 5 | 7200 | 7000 | 1.10 | [5] |
| Li-Naph | 5 | 7200 | 7100 | 1.23 | [5] |
| K-Naph | 5 | 7200 | 7300 | 1.15 | [5] |
Mₙ (calc) = (mass of monomer / moles of initiator) + molecular weight of initiator Data extracted from a study on 5-substituted 2-vinylthiophenes.[5]
Table 2: Influence of Solvent on the Anionic Polymerization of Styrene (as a model vinyl monomer)
| Solvent | Relative Rate of Propagation | Nature of Propagating Species |
| Hexane | Very Slow | Aggregated ion pairs |
| Benzene | Slow | Aggregated ion pairs |
| THF | Very Fast | Solvent-separated ion pairs and free ions |
| Qualitative comparison based on general principles of anionic polymerization.[1] |
Experimental Protocols
Protocol 1: Purification of 2-Vinylpyridine Monomer
-
Initial Drying: Stir commercial 2-vinylpyridine over powdered calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Degassing: Subject the monomer to several freeze-pump-thaw cycles to remove dissolved gases. This involves freezing the monomer with liquid nitrogen, evacuating the flask under high vacuum, and then allowing it to thaw under vacuum.
-
Vacuum Distillation: Distill the 2-vinylpyridine from the CaH₂ under high vacuum. Collect the fraction that distills at the correct boiling point (approx. 159 °C at atmospheric pressure, lower under vacuum).
-
Final Purification (Optional but Recommended): For very high purity, the distilled monomer can be further purified by exposure to a sodium mirror or a small amount of a living polystyryl anion solution until a faint, stable color persists, indicating the consumption of all impurities. The purified monomer is then distilled directly into a calibrated ampoule for storage or immediate use.[3]
Protocol 2: General Procedure for Living Anionic Polymerization of a Vinyl-Substituted Heterocycle
This protocol assumes the use of a high-vacuum line and break-seal techniques for the highest level of purity.
-
Apparatus Preparation: Assemble a clean, dry glass reactor equipped with break-seals for the addition of solvent, initiator, and monomer. Flame-dry the entire apparatus under high vacuum to remove any adsorbed moisture.
-
Solvent Addition: Distill the purified solvent (e.g., THF from a Na/benzophenone ketyl) into the reactor under vacuum.
-
Initiator Addition: Add the desired amount of initiator solution (e.g., sec-BuLi in cyclohexane) to the cooled solvent (typically -78 °C).
-
Initiation and Propagation: Distill the purified monomer into the stirred initiator solution at -78 °C. A color change should be observed upon monomer addition, indicating the formation of the propagating anions. Allow the polymerization to proceed for the desired time.
-
Termination: To quench the living polymerization, add a terminating agent, such as degassed methanol, through a break-seal. The color of the living anions should disappear upon termination.
-
Polymer Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., hexane or methanol, depending on the polymer's solubility).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Troubleshooting Workflow for Low Polymer Yield
Caption: A troubleshooting workflow for diagnosing and resolving low polymer yield.
Logical Relationship of Key Polymerization Parameters
Caption: Interdependencies of key parameters in anionic polymerization.
References
- 1. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 2. eresearchco.com [eresearchco.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Stereoselectivity in the Synthesis of Substituted Tetrahydroquinolines
Welcome to the technical support center for the stereoselective synthesis of substituted tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on optimizing reaction conditions.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of chiral substituted tetrahydroquinolines.
Issue 1: Low Enantiomeric Excess (ee)
-
Question: My reaction is producing the desired tetrahydroquinoline, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low enantiomeric excess is a common issue in asymmetric synthesis. Several factors can influence the stereochemical outcome of your reaction. Consider the following troubleshooting steps:
-
Catalyst Selection and Integrity:
-
Is the chiral catalyst appropriate for your substrate? The efficacy of a chiral catalyst is often substrate-dependent. Review the literature for catalysts that have proven effective for similar substrates. Chiral phosphoric acids (CPAs) are widely used in Povarov reactions, while iridium and rhodium complexes are common in asymmetric hydrogenations.[1][2][3]
-
Is the catalyst pure and active? Impurities or degradation of the catalyst can significantly reduce enantioselectivity. Ensure the catalyst is sourced from a reliable supplier or properly synthesized and characterized. If applicable, store the catalyst under an inert atmosphere and at the recommended temperature.
-
Is the catalyst loading optimal? While catalytic amounts are used, too low a concentration may be insufficient to control the stereochemistry effectively. Conversely, excessively high loading can sometimes lead to side reactions or dimerization of the catalyst, which may have a different stereochemical influence. Experiment with a range of catalyst loadings (e.g., 1-10 mol%).
-
-
Solvent Effects:
-
Have you explored different solvents? The solvent can play a crucial role in the organization of the transition state, thereby influencing enantioselectivity.[4][5] For instance, in some iridium-catalyzed asymmetric hydrogenations of quinolines, a switch from aprotic solvents like toluene/dioxane to a protic solvent like ethanol can even reverse the enantioselectivity, providing access to both enantiomers with the same catalyst.[4][5]
-
Is the solvent anhydrous? For many stereoselective reactions, particularly those involving organometallic catalysts or Lewis acids, the presence of water can be detrimental. Ensure you are using dry solvents.
-
-
Reaction Temperature:
-
Can the reaction temperature be lowered? In many cases, running the reaction at a lower temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate, so a balance needs to be found. There are instances where higher temperatures have led to improved enantioselectivity, so an empirical approach is often necessary.[6][7]
-
-
Substrate and Reagent Purity:
-
Are your starting materials pure? Impurities in the aniline, aldehyde, or alkene components can interfere with the catalyst and reduce stereocontrol. Purify your starting materials if their purity is questionable.
-
-
Issue 2: Poor Diastereoselectivity (dr)
-
Question: My reaction produces the desired constitutional isomer, but the diastereomeric ratio is poor. How can I improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity is critical when creating multiple stereocenters. Here are some strategies to address poor dr:
-
Choice of Catalyst and Ligands:
-
The steric and electronic properties of the catalyst and its ligands are paramount in controlling diastereoselectivity. For metal-catalyzed reactions, the ligand's bite angle and steric bulk can create a chiral pocket that favors the formation of one diastereomer. In organocatalysis, the structure of the catalyst dictates the approach of the reactants.[8] For instance, in a [4+2] annulation to form tetrahydroquinolines, the use of a DBU mediator has been shown to achieve excellent diastereoselectivities (>20:1 dr).[9]
-
-
Reaction Conditions:
-
Solvent and Temperature: Similar to enantioselectivity, solvent and temperature can influence the diastereomeric outcome. A systematic screening of these parameters is recommended.
-
Additives: In some cases, the addition of a co-catalyst or an additive can improve diastereoselectivity. For example, in iridium-catalyzed hydrogenations, iodine is often used as an additive.[2]
-
-
Substrate Control:
-
The inherent stereoelectronic properties of your substrates will influence the diastereoselectivity. Sometimes, modifying a substituent on one of the reactants can enhance the facial bias of the approach to the catalyst, leading to improved diastereoselectivity.
-
-
Issue 3: Low or No Yield
-
Question: I am not getting a good yield of my desired tetrahydroquinoline, or the reaction is not proceeding at all. What should I check?
-
Answer: Low or no yield can be frustrating. A systematic approach to troubleshooting is key:
-
Reaction Setup and Reagents:
-
Inert Atmosphere: Many catalytic systems for tetrahydroquinoline synthesis are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all glassware is thoroughly dried.
-
Reagent Quality: Verify the purity and integrity of your starting materials, catalyst, and solvent. Degradation of any of these components can halt the reaction.
-
Stoichiometry: Double-check the stoichiometry of your reactants and the catalyst loading.
-
-
Reaction Conditions:
-
Temperature: The reaction may require heating to overcome the activation energy. If you are running the reaction at room temperature or below, try gradually increasing the temperature. Conversely, some reactions may suffer from decomposition at higher temperatures.
-
Reaction Time: The reaction may be slow. Monitor the reaction over a longer period using techniques like TLC or LC-MS to determine if the product is forming over time.
-
-
Catalyst Activation/Deactivation:
-
Some catalysts require an activation step. For example, pre-stirring a metal precursor with a ligand before adding the substrates can be necessary.
-
The catalyst may be deactivated by impurities in the starting materials or by the product itself.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for the asymmetric synthesis of substituted tetrahydroquinolines?
-
A1: Some of the most prevalent methods include the Povarov reaction (an aza-Diels-Alder reaction), catalytic asymmetric hydrogenation of quinolines, and various domino or cascade reactions.[10][11][12] Organocatalysis and transition-metal catalysis are the two main pillars for achieving high stereoselectivity in these transformations.[10][11]
-
-
Q2: How does a chiral phosphoric acid (CPA) catalyst work in the Povarov reaction?
-
A2: Chiral phosphoric acids are bifunctional catalysts.[13] The acidic proton activates the imine component, making it more electrophilic. The chiral backbone of the catalyst then creates a stereochemically defined environment, directing the nucleophilic attack of the alkene from a specific face, thus controlling the stereochemical outcome of the cycloaddition.[13]
-
-
Q3: Can I use the same chiral catalyst to synthesize both enantiomers of a tetrahydroquinoline?
-
A3: In some cases, yes. This is known as enantiodivergent synthesis. For certain iridium-catalyzed asymmetric hydrogenations of quinolines, simply changing the solvent (e.g., from toluene/dioxane to ethanol) can switch the facial selectivity of the hydrogenation, leading to the formation of the opposite enantiomer with high ee using the same chiral catalyst.[4][5]
-
-
Q4: What is the role of additives like iodine in some iridium-catalyzed hydrogenations?
Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Synthesis of 2-Substituted Tetrahydroquinolines
| Catalyst System | Reaction Type | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ | Asymmetric Transfer Hydrogenation | 2-Methylquinoline | Toluene/Dioxane | RT | 95 | 88 | [2] |
| Ir/N-Me-ZhaoPhos | Asymmetric Hydrogenation | 2-Phenylquinoline | Toluene/Dioxane | 25 | 98 | 98 (R) | [4] |
| Ir/N-Me-ZhaoPhos | Asymmetric Hydrogenation | 2-Phenylquinoline | EtOH | 25 | 99 | 94 (S) | [4] |
| Chiral Phosphoric Acid | Povarov Reaction | Aniline, Benzaldehyde, N-vinylcarbamate | Dichloromethane | -20 | 91 | 96 | [3][14] |
Table 2: Diastereoselective Synthesis of 4-Aryl-Substituted Tetrahydroquinolines
| Reactants | Mediator | Solvent | Temp (°C) | Yield (%) | dr | Reference |
| ortho-Tosylaminophenyl-p-QMs and α,α-dicyanoalkenes | DBU | Dichloromethane | RT | up to 96 | >20:1 | [9] |
Experimental Protocols
Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Povarov Reaction
This protocol is adapted from the three-component Povarov reaction for the synthesis of cis-2,4-disubstituted tetrahydroquinolines.[3][14]
-
Materials:
-
Aldehyde (1.0 mmol)
-
Aniline (1.2 mmol)
-
Benzyl N-vinylcarbamate (1.5 mmol)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
-
Molecular Sieves (4 Å, activated)
-
-
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar and activated 4 Å molecular sieves, add the chiral phosphoric acid catalyst (0.1 mmol).
-
Place the tube under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous dichloromethane (2 mL) to the tube.
-
Add the aniline (1.2 mmol) and the aldehyde (1.0 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat.
-
Add a solution of benzyl N-vinylcarbamate (1.5 mmol) in anhydrous dichloromethane (3 mL) dropwise over 10 minutes.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
-
Protocol 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of a Quinolone
This protocol is a general procedure based on the work by Zhou and coworkers.[2]
-
Materials:
-
Quinolone substrate (0.25 mmol)
-
[Ir(COD)Cl]₂ (0.0025 mmol, 1 mol%)
-
(S)-SegPhos (0.0055 mmol, 2.2 mol%)
-
Iodine (I₂) (0.0125 mmol, 5 mol%)
-
Hantzsch ester (0.5 mmol, 2.0 equiv)
-
Anhydrous Toluene/Dioxane (2:1 mixture, 2.5 mL)
-
-
Procedure:
-
In a glovebox, add [Ir(COD)Cl]₂ (1 mol%) and (S)-SegPhos (2.2 mol%) to a flame-dried Schlenk tube with a magnetic stir bar.
-
Add the anhydrous toluene/dioxane solvent mixture (2.5 mL) and stir for 10 minutes at room temperature to form the catalyst complex.
-
Add iodine (5 mol%), the quinoline substrate (0.25 mmol), and the Hantzsch ester (0.5 mmol).
-
Seal the Schlenk tube and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the chiral tetrahydroquinoline.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
-
Mandatory Visualizations
Caption: General workflow for asymmetric synthesis of tetrahydroquinolines.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. mdpi.com [mdpi.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Preventing unwanted polymerization of 2-Vinyl-5,6,7,8-tetrahydroquinoline during synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 2-Vinyl-5,6,7,8-tetrahydroquinoline during its synthesis.
Troubleshooting Guide
Unwanted polymerization is a common challenge in the synthesis and handling of vinyl-substituted aromatic compounds. This guide addresses specific issues you may encounter.
Problem 1: Polymerization in the reaction flask during synthesis.
-
Question: My reaction mixture is becoming viscous and forming a solid mass. How can I prevent this?
-
Answer: This indicates that the newly formed this compound is polymerizing under the reaction conditions. Here are several preventative measures:
-
Addition of a Polymerization Inhibitor: Introduce a suitable inhibitor into the reaction mixture. The choice of inhibitor may depend on your specific reaction conditions.
-
Temperature Control: High temperatures can promote radical polymerization. Maintain the reaction temperature as low as possible while still allowing for an acceptable reaction rate.
-
Inert Atmosphere: Oxygen can initiate polymerization. Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize the presence of oxygen.
-
Exclusion of Light: UV light can trigger polymerization. Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Problem 2: Product polymerizes during workup and purification.
-
Question: I successfully synthesized the monomer, but it polymerized during extraction, distillation, or chromatography. What went wrong?
-
Answer: The product is likely unstable under the purification conditions. Consider the following:
-
Add Inhibitor to Solvents: Add a small amount of a polymerization inhibitor, such as BHT or hydroquinone, to the solvents used for extraction and chromatography.
-
Low-Temperature Purification: Perform purification steps at reduced temperatures. For distillation, use vacuum distillation to lower the boiling point. For chromatography, consider running the column in a cold room.
-
Minimize Exposure to Air: During workup, minimize the exposure of the product to air. Use degassed solvents and perform manipulations under a blanket of inert gas.
-
Problem 3: The purified product polymerizes upon storage.
-
Question: My purified this compound solidified or became a viscous oil in the storage vial. How can I store it effectively?
-
Answer: Proper storage is crucial for preventing the polymerization of this reactive monomer.
-
Add a Storage Inhibitor: Add a suitable inhibitor at a recommended concentration before storage.
-
Refrigeration: Store the product at low temperatures (2-8 °C is a common recommendation for vinylpyridines) to slow down the rate of polymerization.[1]
-
Inert Atmosphere: Store the vial under an inert atmosphere (nitrogen or argon).
-
Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of unwanted polymerization of this compound?
A1: The vinyl group attached to the electron-rich tetrahydroquinoline ring is susceptible to free-radical polymerization. This process can be initiated by heat, light, oxygen, or other radical sources, leading to the formation of long polymer chains.
Q2: Which polymerization inhibitors are recommended for this compound?
A2: While specific data for this exact molecule is scarce, inhibitors commonly used for other vinyl-substituted aromatic compounds are excellent starting points. These include phenolic inhibitors and stable free radicals.
Q3: How do I choose the right inhibitor?
A3: The choice of inhibitor depends on the specific application (synthesis, purification, or storage) and the reaction conditions. For synthesis, an inhibitor that is effective at the reaction temperature and does not interfere with the desired chemistry should be chosen. For storage, a volatile inhibitor might be less desirable if the container is not perfectly sealed.
Q4: At what concentration should I use the inhibitors?
A4: The effective concentration of an inhibitor can vary. It is advisable to start with a low concentration and optimize as needed. See the table below for typical concentration ranges for common inhibitors.
Q5: Can I remove the inhibitor before my next reaction?
A5: Yes, inhibitors can often be removed. Phenolic inhibitors like hydroquinone and BHT can typically be removed by a basic wash (e.g., with dilute NaOH solution) or by column chromatography.
Data Presentation: Polymerization Inhibitors
The following table summarizes common polymerization inhibitors suitable for vinyl-substituted aromatic compounds. The provided concentrations are typical ranges and may need to be optimized for your specific application.
| Inhibitor | Type | Typical Concentration | Key Features |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 ppm | Effective, but can be toxic. Can be removed by basic wash. |
| 4-Methoxyphenol (MEHQ) | Phenolic | 50 - 500 ppm | Less toxic than hydroquinone and a common choice for industrial applications. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 ppm | A common antioxidant and effective polymerization inhibitor. |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10 - 50 ppm | Very effective, often used for stabilizing styrene. Requires the presence of oxygen to be effective.[1] |
| Phenothiazine (PTZ) | Aminic | 100 - 1000 ppm | Highly effective, especially at elevated temperatures. |
| TEMPO | Stable Free Radical | 50 - 500 ppm | A highly effective radical scavenger. |
Experimental Protocols
Protocol 1: Synthesis of this compound with In-Situ Polymerization Prevention
This hypothetical protocol is based on a typical reaction to form a vinyl group from a methyl group on a quinoline ring, incorporating best practices to prevent polymerization.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-methyl-5,6,7,8-tetrahydroquinoline (1 equivalent).
-
Add a suitable solvent (e.g., anhydrous toluene).
-
Add a polymerization inhibitor, such as hydroquinone (200 ppm).
-
-
Reagent Addition:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the other reactants required for the vinyl group formation (e.g., a formaldehyde source and a suitable catalyst system).
-
-
Reaction:
-
Allow the reaction to warm to the desired temperature and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a suitable aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate) containing a small amount of BHT (100 ppm).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the crude product under reduced pressure at a low temperature.
-
Purify by vacuum distillation or column chromatography on silica gel. If using chromatography, add BHT (100 ppm) to the eluent.
-
-
Storage:
-
To the purified product, add a storage inhibitor such as BHT (200 ppm).
-
Store in an amber vial under a nitrogen atmosphere at 2-8 °C.
-
Mandatory Visualizations
Caption: Unwanted polymerization of this compound.
Caption: General mechanism of a radical scavenging polymerization inhibitor.
Caption: Troubleshooting workflow for unwanted polymerization.
References
Pictet-Spengler Reaction Technical Support Center: Tetrahydroisoquinoline Synthesis
Welcome to the technical support center for the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinolines (THIQs) and related heterocyclic scaffolds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction?
A1: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1][2][3] The key steps are the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion is subsequently attacked by the electron-rich aromatic ring to form a new carbon-carbon bond and, after deprotonation, the final product.[1][2][4]
Q2: My Pictet-Spengler reaction is giving a low yield. What are the common causes?
A2: Low yields in the Pictet-Spengler reaction can stem from several factors:
-
Insufficiently activated aromatic ring: The aromatic ring of the β-arylethylamine needs to be electron-rich enough to attack the iminium ion. Substrates with electron-withdrawing groups on the aromatic ring often give poor yields.[1][5][6]
-
Inappropriate acid catalyst: The choice and concentration of the acid catalyst are crucial. Too weak an acid may not efficiently generate the iminium ion, while too strong an acid or prolonged reaction times at high temperatures can lead to side reactions and degradation of starting materials or product.[1][7]
-
Unfavorable reaction conditions: Temperature and solvent play a significant role. Some reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to improve selectivity.[1][6][8] The choice of solvent can also influence the reaction outcome.[9]
-
Steric hindrance: Bulky substituents on either the β-arylethylamine or the carbonyl compound can hinder the reaction.[10]
-
Iminium ion instability: The intermediate iminium ion may be unstable under the reaction conditions, leading to decomposition or side reactions before cyclization can occur.
Q3: I am observing significant side products in my reaction. What are they and how can I minimize them?
A3: A common side product is the formation of regioisomers if there are multiple possible sites for cyclization on the aromatic ring.[11] For instance, with dopamine derivatives, both ortho and para cyclized products can be formed.[9][11] To minimize this, you can try:
-
Solvent-directed regioselectivity: Changing the solvent can favor one regioisomer over another. For example, apolar solvents like toluene can favor the formation of the ortho product in certain cases.[9]
-
Use of directing groups: Introducing a directing group on the aromatic ring can block one of the reactive positions.
Another potential issue is the formation of N-acyliminium ion-related byproducts if acylating agents are used.[1] Careful control of stoichiometry and reaction conditions is necessary in such cases.
Q4: How can I improve the stereoselectivity of my Pictet-Spengler reaction?
A4: Achieving high stereoselectivity is a key challenge when a new chiral center is formed. Strategies to improve stereoselectivity include:
-
Substrate control: Using a chiral β-arylethylamine or a chiral aldehyde/ketone can induce diastereoselectivity.[12]
-
Chiral auxiliaries: Attaching a chiral auxiliary to the nitrogen of the β-arylethylamine can direct the cyclization to favor one diastereomer.[9]
-
Asymmetric catalysis: Employing a chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid, can promote the formation of one enantiomer over the other.[7][13][14] Chiral thiourea derivatives have also been successfully used as organocatalysts.[7][13]
-
Temperature control: Lower reaction temperatures often lead to higher kinetic control and improved diastereoselectivity.[1][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently activated aromatic ring. | Use a β-arylethylamine with electron-donating groups on the aromatic ring.[5][6] Consider using superacids for less activated systems.[15] |
| Inappropriate acid catalyst or concentration. | Screen different Brønsted acids (e.g., HCl, TFA, TsOH) or Lewis acids (e.g., BF3·OEt2) at various concentrations.[5][16] | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition.[8] | |
| Steric hindrance. | Use less bulky starting materials if possible. | |
| Formation of Regioisomers | Multiple activated positions on the aromatic ring. | Change the solvent to influence regioselectivity (e.g., from a protic to an apolar solvent).[9] |
| Introduce a blocking group on the aromatic ring. | ||
| Poor Stereoselectivity | Racemic reaction conditions. | Employ a chiral substrate, a chiral auxiliary, or an asymmetric catalyst.[7][9][12][13] |
| High reaction temperature. | Perform the reaction at lower temperatures to favor the kinetically controlled product.[1][6] | |
| Product Decomposition | Harsh reaction conditions (strong acid, high temperature). | Use a milder acid catalyst or lower the reaction temperature.[1] Consider a two-step procedure where the Schiff base is pre-formed and then cyclized under milder conditions.[5] |
| Product instability. | Consider in-situ protection of the product if it is sensitive to the reaction conditions.[13] |
Experimental Protocols
General Protocol for Acid-Catalyzed Pictet-Spengler Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, dichloroethane, or a protic solvent like ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalyst Addition: Add the acid catalyst (e.g., 10 mol% to stoichiometric amounts of trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH)) to the reaction mixture. For reactions requiring stronger acids, concentrated HCl or H2SO4 can be used.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, neutralize the reaction with a suitable base (e.g., saturated aqueous NaHCO3 solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Solvent-Directed Regioselective Pictet-Spengler Reaction
This protocol is adapted for controlling the regioselectivity in the synthesis of tetrahydroisoquinolines from dopamine derivatives.[9]
For the ortho-selective product:
-
Dissolve the dopamine derivative (1.0 eq) and the aldehyde (1.0 eq) in toluene at a high dilution.
-
Stir the reaction at room temperature and monitor by NMR for product formation. This reaction is typically slower than in protic solvents.
-
Upon completion, concentrate the solvent and purify the product by column chromatography.
For the para-selective product:
-
Dissolve the dopamine derivative (1.0 eq) and the aldehyde (1.0 eq) in a protic solvent like trifluoroethanol (TFE).
-
Stir the reaction at room temperature. The reaction is typically fast.
-
Monitor the reaction by NMR.
-
Upon completion, remove the solvent under reduced pressure and purify the product.
Visualizations
Pictet-Spengler Reaction Mechanism
Caption: General mechanism of the Pictet-Spengler reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. via.library.depaul.edu [via.library.depaul.edu]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalytic Hydrogenation and Reductive Cyclization of Nitrochalcones to Tetrahydroquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroquinolines from nitrochalcones via catalytic hydrogenation and reductive cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of tetrahydroquinolines from nitrochalcones?
The synthesis involves a domino reaction sequence. First, the nitro group of the nitrochalcone is reduced to an amine, and the carbon-carbon double bond of the chalcone backbone is hydrogenated. The resulting amino-ketone or amino-alkane intermediate then undergoes an intramolecular cyclization to form the tetrahydroquinoline ring system.
Q2: Which catalyst is most commonly used for this transformation?
Palladium on carbon (Pd/C), typically at 5% or 10% loading, is the most frequently employed catalyst for the catalytic hydrogenation of nitrochalcones to tetrahydroquinolines.
Q3: How does the choice of solvent impact the reaction outcome?
The solvent plays a critical role in determining the selectivity and yield of the reaction. Solvents can influence the solubility of the substrate and intermediates, the activity of the catalyst, and the rate of competing side reactions. For the reductive cyclization of 2-nitrochalcones, dichloromethane (CH2Cl2) has been reported to provide the best selectivity for the desired tetrahydroquinoline product.
Q4: What are the potential side products in this reaction?
Incomplete reduction can lead to the formation of quinolines instead of tetrahydroquinolines. Other potential side products include the corresponding aminochalcone (if the double bond is not reduced) or the nitro-alkane (if the nitro group is not reduced). The choice of solvent and reaction conditions can help to minimize the formation of these byproducts.
Q5: Can other reducing agents be used instead of catalytic hydrogenation?
Yes, other reduction methods have been reported, such as using iron powder in strong acid (e.g., concentrated HCl) for a dissolving metal reduction-cyclization sequence. However, catalytic hydrogenation is often preferred due to its cleaner reaction profile and milder conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Inactive catalyst- Catalyst poisoning (e.g., by sulfur or other impurities)- Insufficient hydrogen pressure- Poor substrate solubility | - Use fresh, high-quality Pd/C catalyst.- Ensure the starting material and solvent are free of impurities that can poison the catalyst.- Increase the hydrogen pressure (if using a Parr shaker or similar apparatus).- Choose a solvent in which the nitrochalcone is more soluble. A solvent mixture can also be tested. |
| Formation of quinoline instead of tetrahydroquinoline | - Incomplete hydrogenation of the heterocyclic ring after cyclization.- Reaction conditions favoring aromatization. | - Ensure complete hydrogenation by extending the reaction time or increasing the hydrogen pressure.- Use a solvent that favors the formation of the saturated ring, such as dichloromethane. |
| Formation of aminochalcone (double bond not reduced) | - Selective reduction of the nitro group without reduction of the C=C double bond. | - The choice of catalyst and solvent is crucial. Pd/C generally facilitates the reduction of both functional groups.- Adjusting the reaction temperature and pressure might be necessary. |
| Difficult product isolation/purification | - Presence of multiple byproducts.- Catalyst residues in the product. | - Optimize the reaction conditions to improve selectivity.- Ensure complete removal of the Pd/C catalyst by filtration through a pad of Celite. |
| Reaction is sluggish or stalls | - Poor mass transfer of hydrogen gas to the catalyst surface.- Insufficient catalyst loading. | - Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mixing.- Increase the catalyst loading (e.g., from 5% to 10% w/w). |
Quantitative Data on Solvent Effects
Table 1: Solvent Effect on the Reductive Cyclization of 2'-Nitrochalcone to 4-Quinolones
This table summarizes the effect of different polar aprotic solvents on the yield of 2-phenylquinolin-4(1H)-one from 2'-nitrochalcone using a Pd-catalyzed reductive cyclization with HCOOH/Ac2O as a CO source. While the final product is a quinolone, the initial reductive cyclization of the same nitrochalcone starting material is highly relevant.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 130 | 16 | 95 |
| 2 | Dioxane | 130 | 16 | 72 |
| 3 | Toluene | 130 | 16 | 65 |
| 4 | DMF | 130 | 10 | ~100 |
Data adapted from a study on 4-quinolone synthesis, demonstrating the significant impact of the solvent on reaction time and yield.
Table 2: Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones
This table illustrates how the choice of solvent can dramatically alter the product outcome in the hydrogenation of a similar chalcone scaffold.
| Substrate | Solvent | Product | Yield (%) |
| 2'-Hydroxychalcone | Ethanol | 1,3-Diarylpropane | >95 |
| 2'-Hydroxychalcone | Dichloromethane (DCM) | Dihydrochalcone | >95 |
This data highlights the chemoselectivity that can be achieved by altering the solvent, which is a key consideration for the synthesis of tetrahydroquinolines from nitrochalcones.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of a Nitrochalcone to a Tetrahydroquinoline
-
Reaction Setup: To a solution of the 2'-nitrochalcone (1.0 eq) in an appropriate solvent (e.g., dichloromethane, ethanol, or ethyl acetate), add 10% Pd/C catalyst (10% w/w of the substrate).
-
Hydrogenation: The reaction mixture is placed in a hydrogenation apparatus (e.g., a Parr shaker). The vessel is purged with nitrogen or argon, followed by purging with hydrogen gas. The reaction is then stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of Celite. The filter cake should be washed with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Do not allow the filtered catalyst to dry completely on the filter paper.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.
Visualizations
Caption: Reaction pathway for tetrahydroquinoline synthesis.
Caption: Experimental workflow for synthesis.
Caption: Troubleshooting decision tree.
Validation & Comparative
Comparative Analysis of 2-Vinyl-5,6,7,8-tetrahydroquinoline and Other Vinyl-Substituted Heterocycles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the synthesis and reactivity of 2-Vinyl-5,6,7,8-tetrahydroquinoline with other key vinyl-substituted heterocycles, namely 2-vinylpyridine, 2-vinylquinoline, and 9-vinylcarbazole. This analysis is supported by experimental data and detailed protocols to facilitate informed decisions in synthetic chemistry and materials science.
Introduction
Vinyl-substituted heterocycles are a pivotal class of monomers and synthons in organic chemistry, finding extensive applications in polymer science, medicinal chemistry, and materials development. The electronic nature of the heterocyclic ring system significantly influences the reactivity of the vinyl group, dictating its suitability for various transformations. This guide focuses on a comparative analysis of this compound, a less-explored yet promising vinyl heterocycle, against the more established 2-vinylpyridine, 2-vinylquinoline, and 9-vinylcarbazole. The partially saturated pyridyl ring in this compound offers a unique electronic profile, distinguishing its reactivity from its aromatic counterparts.
Synthesis of Vinyl-Substituted Heterocycles
The synthetic accessibility of these monomers is a critical factor for their practical application. While 2-vinylpyridine, 2-vinylquinoline, and 9-vinylcarbazole are commercially available or can be synthesized via well-established methods, the synthesis of this compound is less documented. A plausible and efficient two-step synthesis is proposed, starting from the readily available 2-methyl-5,6,7,8-tetrahydroquinoline.
Proposed Synthesis of this compound
A two-step synthetic route is proposed for this compound. The first step involves the vinylation of 2-methyl-5,6,7,8-tetrahydroquinoline with formaldehyde, analogous to the established synthesis of 2-vinylquinolines.[1] The subsequent step would be the reduction of the pyridine ring of the resulting 2-vinylquinoline to yield the target compound.
Comparative Synthesis Methods
| Compound | Common Synthetic Method(s) | Precursors | Typical Yield (%) |
| This compound | Proposed: 1. Vinylation of 2-methyl-5,6,7,8-tetrahydroquinoline. 2. Reduction of 2-vinylquinoline. | 2-Methyl-5,6,7,8-tetrahydroquinoline, Formaldehyde / 2-Vinylquinoline | Estimated >70% |
| 2-Vinylpyridine | Condensation of 2-methylpyridine with formaldehyde, followed by dehydration. | 2-Methylpyridine, Formaldehyde | High |
| 2-Vinylquinoline | Condensation of 2-methylquinoline with formaldehyde.[1] | 2-Methylquinoline, Formaldehyde | 60-80% |
| 9-Vinylcarbazole | Vinylation of carbazole with acetylene. | Carbazole, Acetylene | High |
Comparative Reactivity Analysis
The reactivity of the vinyl group is paramount for polymerization and other addition reactions. This section compares the performance of this compound with the other vinyl heterocycles in key chemical transformations.
Polymerization
The susceptibility of the vinyl group to polymerization is a key characteristic. The electron-donating nature of the saturated portion of the tetrahydroquinoline ring is expected to increase the electron density of the vinyl group, potentially affecting its polymerization behavior compared to the electron-deficient vinylpyridine and vinylquinoline.
| Compound | Polymerization Tendency | Typical Initiator | Key Polymer Properties |
| This compound | Expected to polymerize readily. | Radical, Anionic | Potentially enhanced solubility and flexibility. |
| 2-Vinylpyridine | Readily polymerizes.[2] | Radical, Anionic | Water-soluble, good film-forming properties. |
| 2-Vinylquinoline | Polymerizes. | Radical | - |
| 9-Vinylcarbazole | Readily polymerizes. | Cationic, Radical | Photoconductive, high thermal stability. |
Quantitative Polymerization Data
| Monomer | Polymerization Method | Rate Constant (kp) (L mol⁻¹ s⁻¹) at 25°C | Activation Energy (Ep) (kcal/mol) |
| 2-Vinylpyridine | Photosensitized with AIBN | 96.6 | 8 |
| 9-Vinylcarbazole | Cationic | - | - |
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The electron density of the vinyl dienophile significantly impacts the reaction rate. The electron-rich nature of the vinyl group in this compound is anticipated to make it a less reactive dienophile in normal-electron-demand Diels-Alder reactions compared to the more electron-deficient 2-vinylpyridine and 2-vinylquinoline.
| Compound | Reactivity as a Dienophile | Typical Diene | Expected Product |
| This compound | Lower reactivity (normal demand) | Electron-rich dienes | Substituted cyclohexenyl-tetrahydroquinoline |
| 2-Vinylpyridine | Good reactivity | Cyclopentadiene, Isoprene | Substituted cyclohexenyl-pyridine |
| 2-Vinylquinoline | Good reactivity | Various dienes | Substituted cyclohexenyl-quinoline |
| 9-Vinylcarbazole | Moderate reactivity | Electron-deficient dienes | Substituted cyclohexenyl-carbazole |
Note: Quantitative rate constants for the Diels-Alder reactions of these specific vinyl heterocycles are not consistently available for a direct comparison.
Michael Addition
The Michael addition, or conjugate addition, of nucleophiles to the vinyl group is another important transformation. The electron-withdrawing nature of the pyridine and quinoline rings makes their vinyl derivatives excellent Michael acceptors. Conversely, the electron-donating character of the tetrahydroquinoline moiety in this compound is expected to decrease its reactivity as a Michael acceptor.
| Compound | Reactivity as a Michael Acceptor | Typical Nucleophile |
| This compound | Lower reactivity | Soft nucleophiles (e.g., thiols, amines) |
| 2-Vinylpyridine | High reactivity | Thiols, Amines, Enolates |
| 2-Vinylquinoline | High reactivity | Amines |
| 9-Vinylcarbazole | Lower reactivity | Strong nucleophiles |
Note: Kinetic data for Michael additions to these specific vinyl heterocycles is sparse, preventing a quantitative comparison.
Experimental Protocols
Synthesis of 2-Vinylquinoline from 2-Methylquinoline[1]
Materials:
-
2-Methylquinoline
-
37% Formaldehyde solution
-
Diethylamine hydrochloride
-
Triethylamine
-
Ethanol (95%)
-
Water
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a stirred solution of 2-methylquinoline (1 eq) in 95% ethanol, add 37% formaldehyde solution (1.3 eq) and triethylamine.
-
Heat the mixture to 60°C until all solids dissolve.
-
Prepare a solution of diethylamine hydrochloride (1.3 eq) in a 1:1 mixture of ethanol and water.
-
Slowly add the diethylamine hydrochloride solution to the reaction mixture and heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to afford 2-vinylquinoline.
Free Radical Polymerization of 2-Vinylpyridine[2]
Materials:
-
2-Vinylpyridine (freshly distilled)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Benzene (solvent)
-
n-Hexane (precipitating agent)
Procedure:
-
Dissolve the desired amount of AIBN in a solution of 2-vinylpyridine in benzene in a polymerization tube.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Immerse the tube in a constant temperature bath to initiate polymerization.
-
After the desired time, cool the tube to quench the reaction.
-
Open the tube and pour the viscous solution into a large excess of n-hexane with vigorous stirring to precipitate the polymer.
-
Filter the polymer, wash with n-hexane, and dry under vacuum to a constant weight.
Diels-Alder Reaction of 2-Vinylpyridine with Cyclopentadiene
Materials:
-
2-Vinylpyridine
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-vinylpyridine (1 eq) in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
The residue, the Diels-Alder adduct, can be purified by column chromatography on silica gel if necessary.
Conclusion
This comparative guide highlights the synthetic accessibility and reactivity profiles of this compound in relation to 2-vinylpyridine, 2-vinylquinoline, and 9-vinylcarbazole. The proposed synthesis for this compound offers a viable route to this underexplored monomer. The electronic differences imparted by the saturated portion of the tetrahydroquinoline ring are predicted to result in a more electron-rich vinyl group compared to its aromatic counterparts. This is expected to lead to a decreased reactivity in normal-demand Diels-Alder reactions and Michael additions, while still allowing for ready polymerization. The provided experimental protocols offer a starting point for researchers to explore the chemistry of these valuable vinyl-substituted heterocycles in their respective fields of interest. Further quantitative kinetic studies are warranted to provide a more detailed and direct comparison of their reactivities.
References
A Comparative Analysis of 2-Vinyl-5,6,7,8-tetrahydroquinoline Derivatives and Their Non-Vinyl Counterparts: A Literature Review
A comprehensive review of existing scientific literature reveals a notable gap in the direct comparative analysis of the biological activities of 2-vinyl-5,6,7,8-tetrahydroquinoline derivatives and their corresponding non-vinyl analogues, such as 2-methyl or 2-ethyl derivatives. While research has explored the biological landscape of substituted tetrahydroquinolines, a head-to-head comparison focusing on the influence of the vinyl group at the 2-position remains largely uncharted territory.
This guide synthesizes the available data on the biological activities of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and highlights the absence of comparable data for their 2-vinyl counterparts, thereby identifying a significant area for future research in medicinal chemistry and drug discovery.
Antiproliferative Activity of 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives
A study by Facchetti et al. (2020) provides valuable insights into the anticancer potential of a series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. The compounds were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for selected 2-methyl-5,6,7,8-tetrahydroquinoline derivatives from the study by Facchetti et al.[1]
| Compound ID | R-group (at position 8) | Cell Line | IC₅₀ (µM)[1] |
| (R)-5a | (E)-1-(1H-imidazol-2-yl)methanimine | A2780 (Ovarian) | 5.4[1] |
| (S)-5a | (E)-1-(1H-imidazol-2-yl)methanimine | A2780 (Ovarian) | 17.2[1] |
| (R,S)-3a | N-(pyridin-2-ylmethyl) | A2780 (Ovarian) | 11.7[1] |
| (R,S)-2b | N-(4-methoxybenzyl) | A2780 (Ovarian) | >20[1] |
The Unexplored Territory: this compound Derivatives
Despite extensive searches of chemical and biological databases, no publicly available studies directly comparing the biological activity of this compound derivatives with their non-vinyl counterparts were identified. The current body of scientific literature lacks quantitative data (e.g., IC₅₀, MIC values) and detailed experimental protocols for the biological evaluation of these vinyl derivatives in assays comparable to those used for their 2-methyl analogues.
A Chinese patent application mentions 2-vinyl-8-hydroxyquinoline derivatives as having antioxidant activity and promoting stem cell proliferation, but it does not provide the specific 5,6,7,8-tetrahydroquinoline core structure and lacks the detailed, peer-reviewed experimental data required for a robust scientific comparison.
Experimental Protocols: Antiproliferative Assay for 2-Methyl Derivatives
The following methodology was employed by Facchetti et al. for determining the antiproliferative activity of the 2-methyl-5,6,7,8-tetrahydroquinoline derivatives[1]:
Cell Lines and Culture:
-
Human ovarian carcinoma (A2780) cells were used.
-
Cells were cultured in appropriate medium supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
Cultures were maintained in a humidified atmosphere at 37°C with 5% CO₂.
MTT Assay:
-
Cells were seeded in 96-well plates at a suitable density.
-
After 24 hours, cells were treated with various concentrations of the test compounds.
-
Following a 48-hour incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
After a further 3-hour incubation, the formazan crystals were dissolved in a suitable solvent.
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
IC₅₀ values were calculated from dose-response curves.
Future Research Directions and Logical Framework
The absence of comparative data underscores a critical need for further investigation. A logical experimental workflow to address this knowledge gap is proposed below.
References
Spectroscopic Scrutiny: A Comparative Analysis of 2-Vinyl-5,6,7,8-tetrahydroquinoline and its Saturated Ethyl-Analogue
A detailed spectroscopic comparison of 2-Vinyl-5,6,7,8-tetrahydroquinoline and its saturated counterpart, 2-Ethyl-5,6,7,8-tetrahydroquinoline, reveals distinct spectral signatures attributable to the presence of the vinyl versus the ethyl group. This guide provides a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, offering valuable insights for researchers in drug discovery and organic synthesis.
The introduction of a vinyl group in this compound introduces unsaturation, which significantly influences its electronic environment and, consequently, its spectroscopic properties when compared to the saturated 2-Ethyl-5,6,7,8-tetrahydroquinoline. These differences are systematically tabulated and discussed below, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 2-Ethyl-5,6,7,8-tetrahydroquinoline. It is important to note that while extensive efforts were made to obtain direct experimental data, some values are based on closely related analogues and established spectroscopic principles. Specifically, data for the 2-ethyl analogue is partially derived from studies on 2-methyl-5,6,7,8-tetrahydroquinoline derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted and based on Analogues)
| Assignment | This compound | 2-Ethyl-5,6,7,8-tetrahydroquinoline |
| Vinyl Protons (-CH=CH₂) | ~ 6.75 (dd), ~ 5.60 (d), ~ 6.20 (d) ppm | - |
| Ethyl Protons (-CH₂CH₃) | - | ~ 2.70 (q), ~ 1.25 (t) ppm |
| Aromatic Protons | ~ 7.0-8.0 ppm | ~ 7.0-7.9 ppm |
| Tetrahydro Ring Protons | ~ 1.7-3.0 ppm | ~ 1.7-3.0 ppm |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and based on Analogues)
| Assignment | This compound | 2-Ethyl-5,6,7,8-tetrahydroquinoline |
| Vinyl Carbons (-CH=CH₂) | ~ 136 (CH), ~ 116 (CH₂) ppm | - |
| Ethyl Carbons (-CH₂CH₃) | - | ~ 25 (CH₂), ~ 14 (CH₃) ppm |
| Aromatic Carbons | ~ 120-158 ppm | ~ 120-157 ppm |
| Tetrahydro Ring Carbons | ~ 20-40 ppm | ~ 20-40 ppm |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 2-Ethyl-5,6,7,8-tetrahydroquinoline |
| C=C Stretch (Vinyl) | ~ 1640 cm⁻¹ | - |
| C-H Stretch (sp²) | ~ 3080 cm⁻¹ | ~ 3050 cm⁻¹ (Aromatic) |
| C-H Stretch (sp³) | ~ 2850-2960 cm⁻¹ | ~ 2850-2960 cm⁻¹ |
| C=N Stretch (Pyridine) | ~ 1600 cm⁻¹ | ~ 1600 cm⁻¹ |
Table 4: Mass Spectrometry and UV-Vis Data
| Technique | This compound | 2-Ethyl-5,6,7,8-tetrahydroquinoline |
| Molecular Ion (m/z) | 171.10 | 173.12 |
| Key Fragmentation | Loss of vinyl group (-27) | Loss of ethyl group (-29) |
| UV-Vis λmax (nm) | Expected bathochromic shift vs. ethyl | ~ 270-280 nm |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Acquire spectra with a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire spectra using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization : Employ electron ionization (EI) at 70 eV.
-
Mass Analysis : Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol or hexane) with a concentration in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Scan the absorbance of the sample over a wavelength range of 200-400 nm, using the pure solvent as a reference.
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε).
Visualization of Analytical Workflow
The logical flow of the spectroscopic analysis is depicted in the following diagram.
Caption: Workflow for the spectroscopic comparison of the two quinoline derivatives.
Performance of different catalysts in the synthesis of substituted tetrahydroquinolines.
The synthesis of substituted tetrahydroquinolines, a core scaffold in numerous natural products and pharmaceuticals, has been a significant focus of chemical research. A variety of catalytic systems have been developed to afford these valuable N-heterocycles with high efficiency and stereoselectivity. This guide provides a comparative overview of the performance of different catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance of Various Catalytic Systems
The choice of catalyst profoundly influences the yield, selectivity, and substrate scope in the synthesis of substituted tetrahydroquinolines. The following table summarizes the performance of representative metal-based, organocatalytic, and chemoenzymatic systems based on recent literature.
| Catalyst Type | Catalyst/Reagents | Reaction Type | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Key Advantages |
| Metal-Based | ||||||
| Copper | CuPF₆·4CH₃CN / Phenylsilane | Selective reduction of quinolines | Moderate to High | N/A | N/A | Mild reaction conditions, broad substrate scope.[1] |
| Iridium | [Ir(cod)Cl]₂ / Chiral Ligand | Asymmetric Hydrogenation | Good to Excellent | High | N/A | Effective for asymmetric synthesis.[2][3] |
| Rhodium | Rh(II) complexes | [4][5]-Acyl Rearrangements | Up to 95% | N/A | N/A | Modular strategy for tetrasubstituted vinyl sulfides.[4] |
| Palladium | Pd(PPh₃)₄ / Chiral Amine | Decarboxylative [4+2] Cycloaddition | Up to 93% | >98% | >20:1 | High enantioselectivity and diastereoselectivity.[6] |
| Cobalt | CoBr₂·H₂O / Terpyridine / NH₃·BH₃ | Transfer Hydrogenation | Good | N/A | N/A | Utilizes inexpensive and abundant metal.[7] |
| Manganese | PN³ Pincer Complex / KH / KOH | Borrowing Hydrogen | Good | N/A | N/A | Atom-efficient synthesis from alcohols.[8] |
| Organocatalytic | ||||||
| Chiral Phosphoric Acid | OCF-CPA | Three-component Povarov Reaction | High | High to Excellent | N/A | High efficiency under mild conditions.[4] |
| Chiral Phosphoric Acid | (S)-TRIP | Dehydrative Cyclization/Asymmetric Reduction | Excellent | Excellent | N/A | Sole catalyst for tandem reaction.[7] |
| Aminocatalysis | (S)-α,α-Diphenylprolinol O-TMS ether | [4+2] Cycloaddition | 56-88% | 97->99% | 89:11->99:1 | Excellent enantioselectivity and high diastereoselectivity.[6] |
| Chiral Thiourea | Chiral Thiourea Catalyst | Aza-Michael/Michael Cascade | Good | ≤99% | >30:1 | Highly enantioselective synthesis of functionalized tetrahydroquinolines.[9] |
| Chemoenzymatic | ||||||
| Laccase/TEMPO & Phosphate Salt | Laccase from Trametes versicolor / TEMPO / m-tyramine | One-Pot Oxidation/Pictet-Spengler | Up to 87% | N/A | N/A | Mild, environmentally friendly conditions.[10] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for metal-catalyzed and organocatalyzed syntheses of substituted tetrahydroquinolines.
1. Copper-Catalyzed Selective Reduction of Quinolines [1]
To a solution of the substituted quinoline (0.5 mmol) in dichloroethane (DCE, 2.0 mL) in a sealed tube, was added CuPF₆·4CH₃CN (5 mol %) and phenylsilane (1.5 mmol). The reaction mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired substituted 1,2,3,4-tetrahydroquinoline.
2. Organocatalytic Asymmetric Synthesis via Povarov Reaction [4]
In a dried vial, the aniline (0.2 mmol), aldehyde (0.24 mmol), and activated alkene (0.3 mmol) were dissolved in dichloromethane (1.0 mL). The chiral phosphoric acid catalyst OCF-CPA (10 mol %) was then added. The reaction mixture was stirred at room temperature for the time specified in the literature until completion. The solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel to give the corresponding substituted tetrahydroquinoline.
Visualizing the Synthetic Workflow
A generalized workflow for the synthesis and analysis of substituted tetrahydroquinolines is depicted below. This process typically involves the reaction setup, the catalytic transformation, and subsequent purification and characterization of the product.
Caption: Generalized workflow for the synthesis of substituted tetrahydroquinolines.
This guide highlights the diverse and powerful catalytic methods available for the synthesis of substituted tetrahydroquinolines. The choice of catalyst will depend on the desired product, required stereoselectivity, and practical considerations such as cost and environmental impact. The provided data and protocols serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
- 1. Efficient synthesis of tetrahydroquinolines via selective reduction of quinolines with copper salts and silanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
In Silico Screening and Biological Activity of Novel 5,6,7,8-Tetrahydroquinazoline Derivatives: A Comparative Guide
This guide provides a comparative analysis of the biological activity of novel 5,6,7,8-tetrahydroquinazoline derivatives, based on data from in silico screening and in vitro assays. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from various studies, showcasing the diverse biological activities of novel 5,6,7,8-tetrahydroquinazoline derivatives against different therapeutic targets.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| V-d | Ovarian Cancer Cells | ~5 | - | - |
| V-l | Ovarian Cancer Cells | ~5 | - | - |
| 2a | SW480, A549, A431, NCI-H1975 | Potent | Lapatinib | - |
| 3a | SW480, A549, A431, NCI-H1975 | Potent | Lapatinib | - |
| 3c | SW480, A549, A431, NCI-H1975 | Potent | Lapatinib | - |
| Compound 5 | HEPG2, MCF-7, HELA | 3.35-5.59 µg/ml | - | - |
| Compound 9 | HEPG2, MCF-7, HELA | 3.35-5.59 µg/ml | - | - |
| Compound 15 | HEPG2, MCF-7, HELA | 3.35-5.59 µg/ml | - | - |
| Compound 18 | HEPG2, MCF-7, HELA | 3.35-5.59 µg/ml | - | - |
| Compound 20 | HEPG2, MCF-7, HELA | 3.35-5.59 µg/ml | - | - |
Note: Some studies reported high potency without specifying exact IC50 values.[1][2][3]
Table 2: In Silico Screening of 5,6,7,8-Tetrahydroquinazoline Derivatives Against Antitubercular and Antidiabetic Targets
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference Compound | Predicted Binding Affinity (kcal/mol) |
| 3a | M. tuberculosis DHFR | -9.5 | - | - |
| 3b | M. tuberculosis DHFR | -9.4 | - | - |
| 3c | M. tuberculosis DHFR | -9.8 | - | - |
| 3a | M. tuberculosis PanK | -8.7 | - | - |
| 3b | M. tuberculosis PanK | -8.9 | - | - |
| 3c | M. tuberculosis PanK | -9.2 | - | - |
| 3a | M. tuberculosis DprE1 | -8.5 | - | - |
| 3b | M. tuberculosis DprE1 | -8.6 | - | - |
| 3c | M. tuberculosis DprE1 | -8.8 | - | - |
| 3a | Raucaffricine β-glucosidase | -10.5 | - | - |
| 3b | Raucaffricine β-glucosidase | -10.8 | - | - |
| 3c | Raucaffricine β-glucosidase | -11.1 | - | - |
Source: Data synthesized from molecular docking studies on newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives.[4][5][6]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of 5,6,7,8-tetrahydroquinazoline derivatives.
In Silico Screening: Molecular Docking
Molecular docking studies are employed to predict the binding affinity and interaction patterns of the novel compounds with their putative biological targets.
-
Protein Preparation: The three-dimensional crystal structures of the target proteins, such as Mycobacterium tuberculosis Dihydrofolate Reductase (DHFR), Pantothenate Kinase (PanK), DprE1, and Raucaffricine β-glucosidase, are retrieved from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the 5,6,7,8-tetrahydroquinazoline derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the active site of the prepared proteins. The docking protocol involves defining a grid box that encompasses the active site of the protein and running the docking algorithm to generate various binding poses of the ligand.
-
Analysis of Results: The docking results are analyzed based on the binding energy scores and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. The pose with the lowest binding energy is generally considered the most favorable.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 5,6,7,8-tetrahydroquinazoline derivatives and a positive control (e.g., Cisplatin) for 72 hours. Untreated cells serve as a negative control.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 2 mg/mL) and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as Dimethyl Sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a commonly used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Bacterial Culture: Mycobacterium tuberculosis H37Ra is cultured to a mid-log phase.
-
Inoculation: The bacterial suspension is added to each well of a 96-well microplate.
-
Compound Addition: The test compounds are added to the wells at various concentrations. A positive control (e.g., rifampicin) and a negative control (DMSO) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
β-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of the synthesized compounds as antidiabetic agents by measuring their inhibitory effect on β-glucosidase.
-
Reaction Mixture Preparation: A reaction mixture containing the β-glucosidase enzyme and the test compound at various concentrations is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG).
-
Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a basic solution (e.g., sodium carbonate).
-
Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor). The IC50 value is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. d-nb.info [d-nb.info]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Tetrahydroisoquinoline Derivatives: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of a series of novel THIQ derivatives and their structure-activity relationship (SAR) as potent anticancer agents. The presented data, derived from a key study by Sim et al. (2021), highlights the impact of various substitutions on the THIQ core on the cytotoxic activity against a panel of human cancer cell lines. The primary mechanism of action for these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cancer cell proliferation and survival.
Comparative Anticancer Activity of Tetrahydroisoquinoline Derivatives
The antiproliferative activity of the synthesized THIQ derivatives was evaluated against a panel of human cancer cell lines, including HCT116 (colon), HCT-15 (colon), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate). The results, expressed as the concentration required for 50% growth inhibition (GI₅₀), are summarized in the table below. The SAR analysis reveals key structural features that govern the anticancer potency of these compounds.
| Compound | R¹ | R² | R³ | HCT116 GI₅₀ (μM) | HCT-15 GI₅₀ (μM) | NUGC-3 GI₅₀ (μM) | NCI-H23 GI₅₀ (μM) | PC-3 GI₅₀ (μM) |
| 5a | H | H | H | 2.871 | 3.112 | 3.543 | 4.112 | 3.981 |
| 5b | OCH₃ | H | H | 2.115 | 2.543 | 2.876 | 3.123 | 2.998 |
| 5c | H | OCH₃ | H | 2.543 | 2.876 | 3.112 | 3.543 | 3.221 |
| 5d | H | H | OCH₃ | 1.591 | 1.876 | 2.112 | 2.281 | 2.011 |
| 5e | Cl | H | H | 2.011 | 2.345 | 2.543 | 2.876 | 2.654 |
| 5f | H | Cl | H | 2.345 | 2.654 | 2.998 | 3.221 | 3.012 |
| 5g | H | H | Cl | 1.876 | 2.011 | 2.345 | 2.543 | 2.221 |
| 5h | F | H | H | 2.221 | 2.543 | 2.876 | 3.012 | 2.987 |
| 5i | H | F | H | 2.654 | 2.987 | 3.221 | 3.432 | 3.112 |
| 5j | H | H | F | 1.998 | 2.221 | 2.432 | 2.654 | 2.345 |
| KL-1156 | - | - | - | 1.234 | 1.543 | 1.876 | 2.011 | 1.765 |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at R³: The position of the substituent on the N-benzoyl group significantly influences the anticancer activity. Compounds with a substituent at the R³ position (meta-position) generally exhibit higher potency compared to those with substituents at the R¹ (ortho) or R² (para) positions. For instance, compound 5d (R³ = OCH₃) and 5g (R³ = Cl) are among the most active compounds in the series.
-
Nature of the Substituent: Both electron-donating (e.g., OCH₃) and electron-withdrawing (e.g., Cl, F) groups can enhance the anticancer activity depending on their position. The methoxy group at the R³ position (5d ) resulted in the most potent compound in this series.
-
Comparison with KL-1156: KL-1156, a known NF-κB inhibitor, was used as a positive control. The synthesized compound 5d demonstrated comparable, albeit slightly lower, activity to KL-1156, indicating its potential as a promising anticancer agent.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[1][2][3]
Materials:
-
Human cancer cell lines (HCT116, HCT-15, NUGC-3, NCI-H23, PC-3)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
Cell Fixation: The culture medium is discarded, and the cells are fixed by adding cold 10% TCA and incubating for 1 hour at 4°C.[1][2]
-
Staining: The plates are washed with water and air-dried. SRB solution is then added to each well and incubated for 30 minutes at room temperature.[1]
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.[1][3]
-
Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with 10 mM Tris-base solution.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The GI₅₀ value is calculated from the dose-response curve.
Western Blot Analysis for NF-κB Nuclear Translocation
This technique is used to detect the presence of the NF-κB p65 subunit in the nuclear fraction of cells, which is an indicator of NF-κB activation.
Materials:
-
MDA-MB-231 cells (or other relevant cell line)
-
LPS (Lipopolysaccharide) for stimulation
-
Test compounds
-
Nuclear and cytoplasmic extraction kit
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Cells are pre-treated with the test compound for a specified time, followed by stimulation with LPS to induce NF-κB activation.
-
Cell Lysis and Fractionation: The cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial kit.
-
Protein Quantification: The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from the nuclear extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with the primary antibody against NF-κB p65, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. A decrease in the p65 band in the nuclear fraction of treated cells compared to the LPS-stimulated control indicates inhibition of NF-κB nuclear translocation.
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: The canonical NF-κB signaling pathway.
Caption: Experimental workflow for anticancer evaluation.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of the biological activities of different tetrahydroisoquinoline derivatives.
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative overview of the anticancer, antimicrobial, and neuroprotective activities of various THIQ derivatives, supported by experimental data and detailed protocols to aid in research and development.
Anticancer Activity
A significant number of THIQ derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[3][4] The mechanisms of action are diverse and include the inhibition of crucial signaling pathways and the induction of apoptosis.[4][5]
Comparative Anticancer Potency of THIQ Derivatives
The following table summarizes the in vitro anticancer activity of selected THIQ derivatives against different human cancer cell lines, with their potency expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | Phenyl-substituted THIQ | HCT116 (Colon) | 0.9 - 10.7 | [6] |
| GM-3-143 | Phenyl-substituted THIQ | Colon Cancer Lines | Significant KRas Inhibition | [6] |
| Compound 7e | Thiazole-containing THIQ | A549 (Lung) | 0.155 | [7] |
| Compound 8d | Pyrimidine-containing THIQ | MCF7 (Breast) | 0.170 | [7] |
| Compounds 39a | Phenyl-substituted THIQ | DU-145 (Prostate) | 0.72 | [8] |
| Compounds 39b | Phenyl-substituted THIQ | DU-145 (Prostate) | 1.23 | [8] |
Key Signaling Pathways in Anticancer Activity
KRas Signaling Pathway Inhibition: Certain THIQ derivatives, such as GM-3-18, have been shown to exert their anticancer effects by inhibiting the KRas signaling pathway, which is frequently mutated in various cancers.[6]
Figure 1: Inhibition of the KRas signaling pathway by a THIQ derivative.
Induction of Apoptosis: Many THIQ derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspases.
Figure 2: Intrinsic apoptosis pathway induced by a THIQ derivative.
Antimicrobial Activity
THIQ derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[9] Their ability to inhibit microbial growth makes them attractive candidates for the development of new antimicrobial agents.
Comparative Antimicrobial Potency of THIQ Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected THIQ derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 2A | 1-substituted-6,7-dimethoxy-THIQ | Various bacterial strains | 3.5 - 20 | [10] |
| Compound 2B | THIQ derivative | Methicillin-resistant S. aureus | 32 | [10] |
| HSN584 | Alkynyl isoquinoline | S. aureus | 4 | [11] |
| HSN739 | Alkynyl isoquinoline | S. aureus | 4 | [11] |
| Compound 13 | Hydrazinyl-quinoline | S. aureus (MRSA) | 20±3.3 | [12] |
| Compound 13 | Hydrazinyl-quinoline | P. aeruginosa | 10±1.5 | [12] |
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of MIC is a crucial step in evaluating the efficacy of new antimicrobial agents. The broth microdilution method is a standard procedure for this purpose.
Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Neuroprotective Activity
Several THIQ derivatives have been identified as having neuroprotective properties, showing potential for the treatment of neurodegenerative diseases.[13] These compounds can protect neuronal cells from various insults, such as oxidative stress.
Comparative Neuroprotective Effects of THIQ Derivatives
The neuroprotective activity of THIQ derivatives is often assessed by their ability to rescue neuronal cells from toxin-induced cell death. The following table summarizes the neuroprotective effects of selected derivatives.
| Compound ID | Derivative Class | Neurotoxin | Cell Line | Outcome | Reference |
| 1-Methyl-TIQ (1MeTIQ) | Methyl-substituted THIQ | Glutamate | Granular cell cultures | Prevents cell death and Ca2+ influx | [14] |
| Hydroxy-1MeTIQ (3b, 4b) | Hydroxy-methyl-substituted THIQ | Not specified | SH-SY5Y | Greater efficacy than 1MeTIQ | [15] |
| Salsolinol Enantiomers | Catechol isoquinoline | MPP+ (1000 µM) | SH-SY5Y | Increased cell viability at 50 µM | [16] |
| Tetrahydroberberine (THB) | Berberine derivative | Spinal Cord Injury Model | In vivo / In vitro | Activates Nrf2 pathway, suppresses ferroptosis | [4] |
Key Signaling Pathway in Neuroprotection
Nrf2 Signaling Pathway Activation: A key mechanism underlying the neuroprotective effects of some THIQ derivatives is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.
Figure 4: Activation of the Nrf2 signaling pathway by a THIQ derivative.
Experimental Protocols
General Experimental Workflow for THIQ Synthesis (Pictet-Spengler Reaction)
A common and versatile method for synthesizing the THIQ core is the Pictet-Spengler reaction.[6][17]
Figure 5: Generalized workflow for the Pictet-Spengler synthesis of THIQs.
Detailed Protocol for MTT Cell Viability Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Detailed Protocol for Broth Microdilution MIC Assay (Antimicrobial Activity)
This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.[4][5]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the THIQ derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[19]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4]
Detailed Protocol for Neuroprotection Assay against H2O2-induced Cytotoxicity
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[19]
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 4,000 cells per well and allow them to attach and grow for 24 hours.[6]
-
Pre-treatment with Compound: Pre-incubate the cells with various concentrations of the THIQ derivative for a specified period (e.g., 12 or 24 hours).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H2O2) (e.g., 400-900 µM) for an additional 2-24 hours.[7] Include a control group (cells only), a toxin-only group (cells + H2O2), and compound-treated groups (cells + compound + H2O2).
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in the anticancer protocol.
-
Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the toxin-only group. An increase in cell viability indicates a neuroprotective effect.[6]
References
- 1. WO2021214470A1 - Tetrahydroisoquinoline compounds as nrf2 activators - Google Patents [patents.google.com]
- 2. Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.2. MTT Assay for Cell Viability Analysis [bio-protocol.org]
- 7. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases [mdpi.com]
- 13. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Comparative Guide to the Anticonvulsant Activity of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant activity of various 1-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. The information presented herein is collated from preclinical studies and aims to serve as a valuable resource for researchers engaged in the discovery and development of novel antiepileptic drugs. This document summarizes quantitative data on the efficacy and neurotoxicity of these compounds, details the experimental protocols used for their evaluation, and visualizes key workflows and proposed mechanisms of action.
Performance Comparison of 1-Substituted THIQ Derivatives
The anticonvulsant properties of 1-substituted 1,2,3,4-tetrahydroisoquinolines have been evaluated in various animal models of epilepsy. The following tables summarize the available quantitative data, focusing on the median effective dose (ED50) in the maximal electroshock (MES) seizure test, which is a model for generalized tonic-clonic seizures, and the median toxic dose (TD50) typically assessed by the rotarod test for motor impairment. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a crucial indicator of a compound's therapeutic window.
Table 1: Anticonvulsant Activity of 1-Substituted Dihydroisoquinoline and Tetrahydroisoquinoline Derivatives in the MES Test
| Compound | Substitution Pattern | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) | Reference |
| 4e | 9-(heptyloxy)-5,6-dihydro-[1][2][3]triazolo[3,4-a]isoquinoline | 48.19 | > 400 | > 8.3 | [4] |
| 9a | 9-(hexyloxy)-5,6-dihydro-[1][2][3]triazolo[3,4-a]isoquinolin-3(2H)-one | 63.31 | > 500 | > 7.9 | [4] |
| 9d | 9-(nonyloxy)-5,6-dihydro-[1][2][3]triazolo[3,4-a]isoquinolin-3(2H)-one | 68.16 | 381.7 | 5.6 | [4] |
| 1-MeTHIQ | 1-methyl-1,2,3,4-tetrahydroisoquinoline | 48.61 | Not Reported | Not Reported | [5] |
| Carbamazepine | Standard AED | 8.8 | 76.3 | 8.7 | [4] |
| Valproate | Standard AED | 273.1 | 436.5 | 1.6 | [4] |
Table 2: Anticonvulsant Activity of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines in Chemically-Induced Seizure Models
| Compound | Seizure Model | Dose (mg/kg, p.o.) | Activity | Reference |
| Compound 20 | Strychnine-induced | 1.0 - 10 | 90% increase in animal survival; 27-86% increase in seizure latency | [1] |
| Compound 25 | Strychnine-induced | 1.0 | High activity | [1] |
| Compounds 3, 6, 8, 14, 16, 25, 27, 29, 30, 31, 34 | Nicotine-induced | 0.1 - 5 | Comparable activity to reference drugs; 90-100% animal survival | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticonvulsant activity and neurotoxicity of 1-substituted 1,2,3,4-tetrahydroisoquinoline derivatives.
Anticonvulsant Activity Screening
a) Maximal Electroshock (MES) Test
This model is used to identify compounds that prevent the spread of seizures.
-
Animals: Male CF-1 mice or Sprague-Dawley rats.
-
Procedure:
-
A 60 Hz alternating current (50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds through corneal electrodes.
-
Prior to stimulation, 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia.
-
The test compound or vehicle is administered intraperitoneally (i.p.) at various doses at a predetermined time before the electroshock.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
b) Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is used to identify compounds that raise the seizure threshold.
-
Animals: Male CF-1 mice.
-
Procedure:
-
The test compound or vehicle is administered i.p. at various doses.
-
After a predetermined time, pentylenetetrazole (PTZ) is injected subcutaneously at a dose of 85 mg/kg.
-
Animals are observed for 30 minutes for the presence of a clonic seizure lasting for at least 5 seconds.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
c) Strychnine-Induced Seizure Model
This model investigates the potential interaction of compounds with glycine receptors.
-
Animals: White male mice.
-
Procedure:
d) Nicotine-Induced Seizure Model
This model is used to assess the potential interaction of compounds with nicotinic acetylcholine receptors.
-
Animals: White male mice.
-
Procedure:
e) Audiogenic Seizures in DBA/2 Mice
This is a genetic model of reflex seizures.
-
Animals: DBA/2 mice, which are genetically susceptible to sound-induced seizures.
-
Procedure:
-
The test compound or vehicle is administered i.p.
-
At the time of peak effect, mice are exposed to a high-intensity sound stimulus (e.g., 120 dB).
-
The animals are observed for the characteristic seizure sequence: wild running, clonic seizures, and tonic seizures.
-
-
Data Analysis: The ability of the compound to block the different phases of the seizure is recorded.
Neurotoxicity Screening
Rotarod Test
This test is used to assess motor coordination and identify potential neurological deficits induced by the test compounds.
-
Animals: Mice.
-
Apparatus: A rotating rod (e.g., 3 cm in diameter) that can operate at a constant or accelerating speed.
-
Procedure:
-
Animals are trained to stay on the rotating rod.
-
The test compound or vehicle is administered i.p.
-
At the time of peak effect, the mice are placed on the rod, which is rotating at a set speed (e.g., 10 rpm).
-
The time the animal remains on the rod is recorded. An animal is considered to have failed the test if it falls off the rod.
-
-
Data Analysis: The TD50, the dose that causes 50% of the animals to fail the test, is calculated.
Visualizations
Experimental Workflow for Anticonvulsant Drug Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticonvulsant compounds, such as the 1-substituted 1,2,3,4-tetrahydroisoquinolines.
Caption: Preclinical screening workflow for anticonvulsant 1-substituted THIQs.
Proposed Mechanism of Action: AMPA Receptor Antagonism
Several studies suggest that the anticonvulsant activity of certain 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives may be mediated through the non-competitive antagonism of AMPA receptors.[1][6] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of 1-aryl THIQs as AMPA receptor antagonists.
References
- 1. Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies [mdpi.com]
- 2. Synthesis and structure-active relationship of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship models for compounds with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the protective action of various antiepileptic drugs in the maximal electroshock-induced seizure model: a type II isobolographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Avenues in Cancer Therapy: A Comparative Guide to the Antiproliferative Activity of Novel Tetrahydroquinoline and Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and reduced side effects is a perpetual frontier. This guide provides a comprehensive comparison of two promising classes of heterocyclic compounds: tetrahydroquinoline and pyrimidine derivatives, which have demonstrated significant antiproliferative activity in recent preclinical studies.
This objective analysis, supported by experimental data from recent literature, delves into the cytotoxic effects, mechanisms of action, and affected signaling pathways of newly synthesized derivatives from both families. Quantitative data is presented in structured tables for straightforward comparison, and detailed experimental protocols for key assays are provided to ensure reproducibility and further investigation.
Comparative Antiproliferative Activity
Recent studies have highlighted the potential of both tetrahydroquinoline and pyrimidine derivatives as valuable scaffolds in the design of new anticancer drugs.[1][2] These compounds have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines.[3][4]
Tetrahydroquinoline Derivatives: Inducers of Apoptosis and Cell Cycle Arrest
A notable example from recent research is the tetrahydroquinolinone derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (Compound 4a) . This compound has demonstrated significant, dose-dependent inhibition of colony formation and proliferation in A549 non-small cell lung cancer cells.[3] Further investigation into its mechanism of action revealed that Compound 4a induces cell cycle arrest at the G2/M phase and triggers apoptotic cell death through both intrinsic and extrinsic pathways.[3] The cytotoxic activity of this and related derivatives against various cancer cell lines is summarized in Table 1.
| Compound | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HEK293 (Normal Kidney) IC50 (µM) | Reference |
| 4a | ~13 | 11.33 ± 0.67 | > 50 | [3] |
| 5 | ~13 | - | - | [3] |
| 6 | - | 40.18 ± 0.94 | > 50 | [3] |
| 5-FU (Control) | - | - | - | [3] |
| ETP (Control) | - | - | - | [3] |
| Table 1: Cytotoxic activity (IC50 in µM) of selected tetrahydroquinoline derivatives after 72 hours of treatment.[3] |
Pyrimidine Derivatives: Targeting Key Signaling Pathways
Pyrimidine derivatives have emerged as a versatile class of compounds, often targeting critical signaling pathways involved in cancer progression, such as those mediated by EGFR and VEGFR.[1][5] Their structural resemblance to the nucleotide bases of DNA and RNA makes them valuable candidates for cancer therapy.[1] For instance, novel N4-hydrazone derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one have shown potent antiproliferative activity against A549 and MCF-7 cell lines.[4] Another study highlighted a 3-phenyltetrahydrobenzo[2][4]theno[2,3-d]pyrimidine derivative that exhibited superior activity against the HCT-116 colon cancer cell line compared to doxorubicin and arrested the cell cycle at the G0-G1 stage.[4] A selection of recently synthesized pyrimidine derivatives and their reported antiproliferative activities are presented in Table 2.
| Compound Class | Cancer Cell Line(s) | Reported IC50 (µM) | Mechanism of Action | Reference |
| N4-hydrazone pyrrolo[2,3-d]pyrimidin-6-one derivatives | A549 (Lung), MCF-7 (Breast) | 15.3 - 21.4 (A549), 10.9 - 15.6 (MCF-7) | Antiproliferative | [4] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | HT-1080 (Fibrosarcoma), MCF-7, MDA-MB-231 (Breast), A549 (Lung) | 13.89 - 19.43 | Cytotoxic | [4] |
| 3-phenyltetrahydrobenzo[2][4]theno[2,3-d]pyrimidine derivative | HCT-116 (Colon) | Potent (details in reference) | G0-G1 cell cycle arrest, Apoptosis induction | [4] |
| Strobilurin-pyrimidine analogs | A549 (Lung), HL60 (Leukemia) | 2.2 nM (HL60) | Antiproliferative | [6] |
| Table 2: Antiproliferative activity of selected novel pyrimidine derivatives. |
Experimental Protocols
To facilitate further research and verification of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0-50 µM) and incubated for a specified period, typically 72 hours.[3] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[3]
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of the compounds on cell cycle progression.[3]
-
Cell Treatment: Cells are seeded and treated with the test compound at its IC50 concentration for different time points (e.g., 24 and 48 hours).[3]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1) is determined.[3]
Apoptosis Assay (Annexin V/PI Staining)
The induction of apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Staining: The treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
The antiproliferative effects of these novel derivatives are attributed to their modulation of specific cellular signaling pathways.
Tetrahydroquinoline-Induced Apoptosis Pathway
Compound 4a, a tetrahydroquinolinone derivative, has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This dual-action mechanism makes it a particularly interesting candidate for further development.
Caption: Proposed mechanism of apoptosis induction by Compound 4a.
Pyrimidine Derivatives Targeting Receptor Tyrosine Kinases
Many pyrimidine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are crucial for cancer cell proliferation, survival, and angiogenesis.[5]
Caption: Inhibition of RTK signaling by pyrimidine derivatives.
Experimental Workflow for Antiproliferative Screening
The general workflow for screening and characterizing the antiproliferative activity of new chemical entities is a multi-step process.
Caption: General experimental workflow for antiproliferative studies.
References
- 1. RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. [ajps.journals.ekb.eg]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. Synthesis of novel strobilurin-pyrimidine derivatives and their antiproliferative activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the contractile activity of various substituted 1,2,3,4-tetrahydroisoquinolines, presenting supporting experimental data and detailed methodologies. The information is intended to aid in the research and development of novel therapeutic agents targeting smooth muscle contractility.
Comparative Analysis of Contractile Activity
The contractile effects of a series of 1-monosubstituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines were evaluated on guinea pig gastric smooth muscle preparations. Their activity was compared against the well-known smooth muscle relaxant, papaverine. The results, expressed as the percentage change in spontaneous contractile activity, are summarized below. A positive value indicates an increase in contraction (agonistic effect), while a negative value signifies a decrease in contraction (antagonistic or relaxant effect).
1-Monosubstituted 1,2,3,4-Tetrahydroisoquinoline Derivatives
| Compound ID | R¹ | R² | R³ | Change in Contractile Activity (%) |
| 6a | H | H | H | +10.3 |
| 6b | CH₃ | H | H | +7.5 |
| 6c | C₂H₅ | H | H | -0.5 |
| 6d | C₃H₇ | H | H | -2.1 |
| 6e | C₄H₉ | H | H | -1.5 |
| Papaverine | - | - | - | -43.0 |
Data sourced from Ivanov et al., 2011.
1,1-Disubstituted 1,2,3,4-Tetrahydroisoquinoline Derivatives
| Compound ID | R¹ | R² | R³ | Change in Contractile Activity (%) |
| 7a | CH₃ | CH₃ | H | -41.0 |
| 7b | C₂H₅ | C₂H₅ | H | -45.0 |
| 7c | C₃H₇ | C₃H₇ | H | -25.0 |
| 7d | C₄H₉ | C₄H₉ | H | -35.0 |
| 7f | CH₃ | C₆H₅ | H | -2.5 |
| 7g | C₂H₅ | C₆H₅ | H | -1.0 |
| 7h | C₃H₇ | C₆H₅ | H | -2.0 |
| 7i | C₄H₉ | C₆H₅ | H | -2.0 |
| Papaverine | - | - | - | -43.0 |
Data sourced from Ivanov et al., 2011.
Comparison with Alternative Smooth Muscle Modulators
To provide a broader context, the activity of the tested tetrahydroisoquinolines can be compared with other well-established smooth muscle modulators like nifedipine.
| Compound | Tissue | Effect | Potency (IC₅₀/EC₅₀) |
| Papaverine | Guinea Pig Ileum | Relaxation | IC₅₀: 3.53 µM[1][2] |
| Nifedipine | Rat Aorta | Relaxation (inhibition of Ca²⁺-induced contraction) | IC₅₀: 4.1 nM |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on standard isolated organ bath techniques.
Isolated Guinea Pig Gastric Smooth Muscle Assay
This protocol is designed to assess the effects of test compounds on the spontaneous contractile activity of gastric smooth muscle.
1. Tissue Preparation:
-
A male guinea pig (250-300g) is euthanized by cervical dislocation.
-
The abdomen is opened, and the stomach is excised and placed in a petri dish containing Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7).
-
A rectangular strip of smooth muscle (approximately 10 mm x 2 mm) is prepared from the gastric wall.
2. Experimental Setup:
-
The muscle strip is mounted vertically in a 10 mL organ bath containing Krebs-Ringer solution, maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
The lower end of the strip is fixed, and the upper end is connected to an isometric force transducer.
-
The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.
3. Data Recording and Analysis:
-
Spontaneous contractions are recorded isometrically.
-
After a stable baseline of spontaneous activity is achieved, the test compounds are added to the organ bath in a cumulative or non-cumulative manner.
-
The change in the amplitude and frequency of contractions is recorded for a defined period.
-
The contractile activity in the presence of the test compound is calculated as a percentage of the baseline activity.
-
For antagonists or relaxants, the percentage inhibition of spontaneous or agonist-induced contractions is determined.
Signaling Pathways and Mechanisms of Action
The diverse contractile activities of substituted 1,2,3,4-tetrahydroisoquinolines and comparator compounds can be attributed to their interactions with different signaling pathways.
Proposed Pro-Contractile Mechanism of 1-Monosubstituted Tetrahydroisoquinolines (Cholinergic Agonism)
The observed contractile effects of some 1-monosubstituted derivatives (e.g., 6a , 6b ) are suggestive of cholinergic agonism, likely via M₃ muscarinic receptors which are predominant in gastrointestinal smooth muscle.[3][4][5]
Proposed Inhibitory Mechanisms of 1,1-Disubstituted Tetrahydroisoquinolines
The inhibitory effects of 1,1-dialkyl derivatives (e.g., 7a , 7b ) may be due to the blockade of L-type calcium channels, a mechanism shared by nifedipine. Some tetrahydroisoquinoline derivatives have been reported to possess calcium channel blocking activity.
Mechanism of Papaverine (Comparator)
Papaverine, a non-specific phosphodiesterase (PDE) inhibitor, induces smooth muscle relaxation by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] This leads to the inhibition of myosin light-chain kinase (MLCK) and a decrease in intracellular calcium, resulting in relaxation.
Experimental Workflow
The general workflow for evaluating the contractile activity of test compounds is illustrated below.
References
- 1. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of acute and chronic administration of 1,2,3,4-tetrahydroisoquinoline on muscle tone, metabolism of dopamine in the striatum and tyrosine hydroxylase immunocytochemistry in the substantia nigra, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Vinyl-5,6,7,8-tetrahydroquinoline: A Procedural Guide
For immediate release
This document provides essential guidance on the proper disposal procedures for 2-Vinyl-5,6,7,8-tetrahydroquinoline, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on a conservative assessment of the hazards associated with its constituent parts: the tetrahydroquinoline core and the reactive vinyl group.
I. Hazard Assessment and Quantitative Data Summary
While a specific Safety Data Sheet for this compound is not available, data from related compounds allows for a comprehensive hazard assessment. The parent compound, 5,6,7,8-tetrahydroquinoline, is known to be harmful if swallowed and causes skin and eye irritation. Vinyl compounds, such as vinyl chloride, are recognized as carcinogenic and can form explosive mixtures in the air. A safety data sheet for a related compound, 7-chloro-2-vinylquinoline, provides further insight into the potential hazards.
The disposal plan must therefore consider the compound as being:
-
Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.
-
Irritant: Causes skin and serious eye irritation.
-
Potentially Carcinogenic: Based on the hazards of related vinyl compounds.
-
Reactive: The vinyl group makes the compound susceptible to hazardous polymerization.
-
Environmentally Hazardous: Harmful to aquatic life.
| Hazard Classification | Associated Risks | Primary Safety Precaution |
| Acute Toxicity (Oral, Dermal) | Harmful or fatal if swallowed or absorbed through the skin. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |
| Skin and Eye Irritation | Can cause severe irritation and potential damage upon contact. | Use chemical splash goggles and appropriate gloves. Ensure an eyewash station and safety shower are readily accessible. |
| Potential Carcinogenicity | Long-term exposure may increase the risk of cancer. | Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. |
| Reactivity/Polymerization | Can undergo uncontrolled and potentially violent polymerization, releasing heat and pressure. | Do not mix with incompatible materials. Store away from heat, light, and initiators of polymerization. |
| Aquatic Toxicity | Harmful to aquatic organisms, with long-lasting effects. | Prevent release into the environment. Dispose of as hazardous chemical waste. |
II. Experimental Protocols for Safe Disposal
The following step-by-step protocol must be strictly adhered to for the disposal of this compound. This procedure is designed to mitigate the risks of exposure and uncontrolled reactions.
A. Personal Protective Equipment (PPE) and Safety Measures:
-
Attire: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.
-
Face Protection: If there is a splash hazard, use a face shield in addition to goggles.
-
Work Area: Conduct all handling and disposal procedures in a certified chemical fume hood to prevent inhalation of vapors.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible.
B. Waste Collection and Segregation:
-
Waste Container: Use a designated, properly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical (e.g., amber glass or a suitable plastic).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of its reactive and toxic nature.
-
Segregation: This waste stream must be segregated from all other chemical waste to prevent inadvertent mixing and potential violent reactions. Do not mix with acids, bases, oxidizing agents, or reducing agents.
C. Step-by-Step Disposal Procedure:
-
Small Quantities: For the disposal of small residual quantities (e.g., rinsing of glassware), use a suitable solvent (e.g., acetone) to rinse the container. Collect the rinsate in the designated hazardous waste container.
-
Bulk Quantities: For larger quantities of the neat compound or concentrated solutions:
-
Carefully transfer the material into the designated hazardous waste container inside a chemical fume hood.
-
Avoid any splashing or generation of aerosols.
-
Seal the container tightly immediately after the transfer.
-
-
Contaminated Materials: Any materials contaminated with this compound (e.g., pipette tips, weighing paper, gloves) must be placed in a sealed bag and then into the solid hazardous waste container designated for this chemical.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent and cleaning agent. Collect all decontamination materials as hazardous waste.
D. Storage and Final Disposal:
-
Temporary Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight. The storage area should be designated for reactive and toxic chemicals.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide the contractor with all available safety information, including the information in this guide. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
III. Visualization of Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guidance for Handling 2-Vinyl-5,6,7,8-tetrahydroquinoline
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Vinyl-5,6,7,8-tetrahydroquinoline was located. The following guidance is a conservative amalgamation of safety information for the parent compound, 5,6,7,8-tetrahydroquinoline, and general hazards associated with vinyl-substituted aromatic compounds. It is imperative to treat this chemical with a high degree of caution and to perform a thorough risk assessment before handling.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
Due to its chemical structure, this compound is presumed to be toxic if swallowed, a skin and eye irritant, and potentially carcinogenic.[1] The vinyl group may introduce additional hazards such as higher reactivity and the potential for hazardous polymerization.[2][3] Therefore, stringent safety measures are required.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides comprehensive protection against splashes and vapors. Standard safety glasses are insufficient.[4][5] |
| Skin Protection | ||
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for any signs of degradation or perforation before each use.[6] Change gloves frequently, especially if contact with the chemical occurs. |
| Body Protection | Flame-resistant lab coat or chemical-resistant coveralls | A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[5] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | To be used in a well-ventilated area, preferably within a chemical fume hood.[2][4] If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator is mandatory. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation:
-
Ensure a chemical fume hood is operational and available for all manipulations of the compound.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[7]
-
Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of exposure.
-
Have a spill kit readily available.
-
-
Handling:
-
Wear all PPE as specified in Table 1 before handling the compound.
-
Conduct all work that involves open containers of this compound inside a certified chemical fume hood.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the laboratory area.[7]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[8]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
-
Disposal Plan:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be treated as hazardous waste.[7]
-
Collect all waste in a clearly labeled, sealed container.
-
The recommended method of disposal for similar compounds is incineration by a licensed waste disposal contractor.[9]
-
Do not dispose of this chemical down the drain or in regular trash.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. chemistry.ucla.edu [chemistry.ucla.edu]
- 3. Vinyl Chloride (HSG 109, 1999) [inchem.org]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 6. coatingsworld.com [coatingsworld.com]
- 7. fishersci.com [fishersci.com]
- 8. semproducts.com [semproducts.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
